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  • Product: tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
  • CAS: 370880-82-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 370880-82-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and a representative synthetic protocol. Furthermore, it explores the role of the parent 6-azaindole scaffold in drug discovery, with a particular focus on its application as a kinase inhibitor targeting the JAK-STAT signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in the design and development of novel therapeutics.

Chemical and Physical Properties

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a solid, organic compound. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core enhances its solubility in organic solvents and facilitates its use in various chemical transformations.

PropertyValue
CAS Number 370880-82-3
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Boiling Point 339.3±34.0 °C (Predicted)[1]
Density 1.14±0.1 g/cm³ (Predicted)[1]
pKa 6.20±0.30 (Predicted)[1]
Storage Temperature 2-8°C[1]

Spectroscopic Data

The structural identity of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results

Note: While a general reference to the availability of ¹H NMR spectra was found, specific peak assignments were not available in the search results. The expected spectrum would show signals for the aromatic protons of the pyrrolopyridine core and a characteristic singlet for the nine protons of the tert-butyl group.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
Data not explicitly found in search results

Note: Specific IR absorption bands were not detailed in the search results. A typical IR spectrum would exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carbamate, and C-N stretching.

Mass Spectrometry (MS)
m/zDescription
Data not explicitly found in search results

Note: While the molecular weight is known, specific mass spectrometry fragmentation patterns were not available in the search results. The molecular ion peak [M]⁺ would be expected at approximately 218.11 m/z.

Experimental Protocols

The synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the protection of the pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) with a tert-butoxycarbonyl (Boc) group.

Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous DCM or THF.

  • To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 6-azaindole 6-azaindole Reaction_Vessel Stir at Room Temperature 6-azaindole->Reaction_Vessel Boc2O Boc₂O Boc2O->Reaction_Vessel DMAP DMAP DMAP->Reaction_Vessel Solvent Anhydrous DCM/THF Solvent->Reaction_Vessel Quench Quench with NaHCO₃ Reaction_Vessel->Quench Extraction Extract with DCM/EtOAc Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Chromatography->Product

Synthetic workflow for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Role in Drug Discovery and Signaling Pathways

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in the development of kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.

Kinase Inhibition and the JAK-STAT Pathway

Derivatives of 6-azaindole have shown significant inhibitory activity against Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates numerous cellular processes, including inflammation, immunity, and cell growth. Dysregulation of this pathway is implicated in various diseases, such as autoimmune disorders and cancer.

The general mechanism of the JAK-STAT pathway is as follows:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding leads to the dimerization of the receptor and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.

  • STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.

6-Azaindole-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of JAKs and preventing the phosphorylation of STATs, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Azaindole 6-Azaindole Inhibitor (e.g., tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivative) Azaindole->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulation

Inhibition of the JAK-STAT signaling pathway by 6-azaindole derivatives.

Conclusion

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a versatile and valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its stable, protected form allows for precise chemical modifications, leading to the development of potent and selective drug candidates. The 6-azaindole core's ability to effectively target the ATP-binding site of kinases, such as those in the JAK family, underscores its importance in the ongoing efforts to develop novel therapies for a range of diseases. This technical guide serves as a foundational resource for scientists and researchers working with this important compound and its derivatives.

References

Exploratory

In-Depth Technical Guide: Physical Properties of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the known physical properties of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes information on its parent compound, 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole), to provide valuable context. Furthermore, standardized experimental protocols for determining key physical properties are outlined.

Core Compound Properties

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a derivative of 6-azaindole, a scaffold that has garnered significant attention in the development of kinase inhibitors and other therapeutic agents.[1] The addition of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen facilitates various synthetic transformations.

Table 1: Physical and Chemical Properties of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate and its Parent Compound.

Propertytert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
Molecular Formula C₁₂H₁₄N₂O₂[2]C₇H₆N₂[3]
Molecular Weight 218.25 g/mol [2]118.14 g/mol [3]
CAS Number 370880-82-3[2]271-29-4[3]
Appearance Not specified in literaturePurple to pale brown crystalline powder[4]
Melting Point Data not available in searched literature134 - 140 °C[4]
Boiling Point Data not available in searched literatureData not available in searched literature
Solubility Data not available in searched literatureSoluble in methanol and chloroform; sparingly soluble in water.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of essential physical properties of organic compounds like tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small quantity of the dry crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various experimental and pharmaceutical contexts.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) should be chosen for the assessment.

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of the compound.

    • Add the selected solvent dropwise (typically starting with 0.5 mL).

    • After each addition, the mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Visually inspect the mixture for the dissolution of the solid.

  • Classification: The solubility can be qualitatively described as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not visibly dissolve.

    • Quantitative solubility can be determined by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Synthesis and Chemical Logic

The synthesis of 6-azaindole derivatives is a key area of research due to their therapeutic potential. The Boc-protected intermediate, tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, is a versatile building block in these synthetic pathways. A general workflow for its synthesis often involves the protection of the commercially available 6-azaindole.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification A 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) C N-Boc Protection A->C B Di-tert-butyl dicarbonate (Boc)₂O 4-(Dimethylamino)pyridine (DMAP) Solvent (e.g., THF, CH₂Cl₂) B->C E Aqueous Workup Column Chromatography C->E D tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate E->D

Caption: Synthetic workflow for the N-Boc protection of 6-azaindole.

Biological Significance and Signaling Pathways

Derivatives of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold are of significant interest in drug discovery, particularly as inhibitors of protein kinases.[1] Kinases are key regulators of a multitude of cellular signaling pathways, and their aberrant activity is implicated in diseases such as cancer and inflammatory disorders. The 6-azaindole core can act as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.

The development of specific kinase inhibitors often involves the functionalization of the 6-azaindole core, where tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate serves as a key intermediate for introducing diverse substituents.

G cluster_scaffold Core Scaffold cluster_target Molecular Target cluster_binding Mechanism of Action cluster_pathway Downstream Signaling cluster_effect Cellular Effect A Pyrrolo[2,3-c]pyridine (6-Azaindole) Derivative C Competitive Inhibition at ATP-Binding Site A->C B Protein Kinase (e.g., FGFR, DYRK1A) B->C D Inhibition of Kinase Activity C->D E Blockade of Downstream Signaling Pathway D->E F Modulation of Cellular Processes (e.g., Proliferation, Survival) E->F

Caption: Role of 6-azaindole derivatives in kinase signaling pathways.

References

Foundational

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate chemical structure

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a pivotal heterocyclic building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. As a protected form of 1H-pyrrolo[2,3-c]pyridine (6-azaindole), it serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyrrolo[2,3-c]pyridine scaffold is of significant interest due to its presence in various pharmacologically active compounds. This guide provides an in-depth overview of its chemical structure, synthesis, and applications, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

The chemical structure of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate features a 6-azaindole core where the nitrogen atom of the pyrrole ring is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the molecule's stability and allows for selective reactions at other positions of the bicyclic system.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol [1]
CAS Number 370880-82-3[1]
Appearance Powder or liquid[1]
Synonyms N-Boc-6-azaindole, tert-Butyl pyrrolo[2,3-c]pyridine-1-carboxylate[1]

Experimental Protocols

The primary utility of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is as a synthetic intermediate. Below are key experimental protocols for its synthesis and subsequent transformation into a saturated scaffold, a common step in the synthesis of various drug candidates.

Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

This compound is readily synthesized from commercially available 1H-pyrrolo[2,3-c]pyridine (6-azaindole) through a protection reaction.

Protocol: [2][3]

  • Dissolve 1H-pyrrolo[2,3-c]pyridine (1 equivalent) in a suitable solvent such as dry tetrahydrofuran (THF) or acetonitrile (CH₃CN) under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add di-tert-butyl dicarbonate (Boc anhydride) (typically 1.2 equivalents) dropwise to the cooled solution. In some procedures, a base like potassium carbonate (K₂CO₃) and a catalyst like 4-dimethylaminopyridine (DMAP) are added prior to the Boc anhydride.[4][5]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction for completion using an appropriate method, such as Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture in vacuo.

  • Purify the residue using silica gel chromatography to yield tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Hydrogenation to tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

A key application of the title compound is in the synthesis of saturated derivatives, which are often sought after in drug design to improve physicochemical properties.

Protocol: [2][6]

  • To a solution of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1 equivalent) in methanol (MeOH) or glacial acetic acid, add a hydrogenation catalyst.[2][6] Catalysts such as Platinum(IV) oxide (Adam's catalyst), Palladium on carbon (Pd/C), or Palladium hydroxide on carbon are commonly used.[2][6]

  • Place the mixture under a hydrogen atmosphere (e.g., 50 psi) and stir at room temperature for several hours (e.g., 6 hours).[6]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the residue by silica gel chromatography to yield the desired tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Applications in Drug Discovery

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a crucial intermediate in the synthesis of compounds targeting various diseases. Its derivatives have shown potent inhibitory activity against several protein kinases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Derivatives of the saturated octahydro-1H-pyrrolo[2,3-c]pyridine scaffold have been synthesized and evaluated as inhibitors of GSK-3β, a key enzyme implicated in several diseases, including neurodegenerative disorders and cancer. The rigid bicyclic structure derived from the title compound can help in stabilizing a bioactive conformation, leading to increased potency.[2]

Table 1: Biological Activity of a Derivative Synthesized from tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

CompoundTargetIC₅₀ (nM)Reference
Compound 24*GSK-3β130[2]

*Compound 24 is a 7-chloro-9H-pyrimido[4,5-b]indole derivative with an octahydro-1H-pyrrolo[2,3-c]pyridine side chain, synthesized from the title compound.[2]

Janus Kinase (JAK) Inhibitors

Patents have disclosed the use of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in the synthesis of pyrrolo[2,3-d]pyridinyl acrylamides, which are potent inhibitors of Janus kinases (JAK), particularly JAK3.[4] These kinases are involved in signaling pathways that are crucial for the immune system, making them attractive targets for autoimmune diseases.

Anti-helminthic Agents

The title compound has also been utilized as a starting material in the synthesis of novel heterocyclic compounds for the treatment of helminth (parasitic worm) infections.[3][6]

Mandatory Visualizations

Experimental Workflow: Synthesis of Saturated Scaffold

The following diagram illustrates the synthetic pathway from 1H-pyrrolo[2,3-c]pyridine to the saturated octahydro derivative, highlighting the role of the title compound as a key intermediate.

G A 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) B tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate A->B  Boc Anhydride, Solvent C tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate B->C  H₂, Catalyst (e.g., PtO₂) D Final Bioactive Molecules (e.g., GSK-3β Inhibitors) C->D  Further Synthetic Steps

Caption: Synthetic workflow from 6-azaindole to bioactive molecules.

Signaling Pathway: Simplified GSK-3β Pathway

The diagram below shows a simplified representation of a signaling pathway involving GSK-3β, a downstream target for molecules derived from the title compound.

G cluster_0 Upstream Signaling Signal Signal Receptor Receptor Signal->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases GSK3b GSK-3β Upstream Kinases->GSK3b Phosphorylation Substrates Cellular Substrates (e.g., Tau, β-catenin) GSK3b->Substrates Phosphorylation Response Cellular Response (e.g., Metabolism, Gene Expression, Apoptosis) Substrates->Response

Caption: Simplified Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.

References

Exploratory

Technical Guide: tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic building block of significant i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its relevance in the development of novel therapeutics.

Core Molecular Properties

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a bicyclic aromatic compound containing a pyrrole ring fused to a pyridine ring. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Weight 218.25 g/mol [1][2]
Molecular Formula C₁₂H₁₄N₂O₂[1][2]
CAS Number 370880-82-3[1]
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1C=NC=C2[1]
XLogP3 (Computed) 2.2[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Experimental Protocol

The synthesis of pyrrolo[2,3-c]pyridines can be achieved through various strategies, often involving the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. One common approach is the Sonogashira coupling followed by an intramolecular cyclization.

Representative Experimental Protocol: Synthesis of a Pyrrolo[2,3-c]pyridine Core

Step 1: Sonogashira Coupling To a solution of tert-butyl (4-iodopyridin-3-yl)carbamate (1 equivalent) and a suitable terminal alkyne (1.1 equivalents) in a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents). The reaction mixture is stirred at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

Step 2: Cyclization The resulting alkyne intermediate is then subjected to cyclization. This can be achieved by heating the reaction mixture, often at temperatures ranging from 60 to 100 °C. The cyclization leads to the formation of the pyrrolo[2,3-c]pyridine ring system.[3]

Step 3: Purification After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-Boc protected pyrrolo[2,3-c]pyridine derivative.

Diagram of Synthetic Workflow

Below is a generalized workflow for the synthesis of a substituted pyrrolo[2,3-c]pyridine derivative, illustrating the key steps of coupling and cyclization.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A tert-Butyl (4-iodopyridin-3-yl)carbamate C Sonogashira Coupling (Pd/Cu catalysis, Base) A->C B Terminal Alkyne B->C D Intramolecular Cyclization (Heat) C->D Intermediate E Substituted tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate D->E

Caption: Generalized synthetic workflow for pyrrolo[2,3-c]pyridines.

Role in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for a wide range of therapeutic targets. Its structural similarity to indole allows it to act as a bioisostere, potentially improving metabolic stability, solubility, and target engagement.

Derivatives of the 6-azaindole core have been explored as:

  • Kinase Inhibitors: The pyrrolopyridine nucleus serves as a versatile scaffold for developing inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Anticancer Agents: Compounds incorporating this scaffold have shown promise in targeting signaling pathways involved in cancer cell proliferation and survival.

  • Central Nervous System (CNS) Agents: The scaffold is also present in molecules designed to interact with receptors and enzymes in the CNS, with potential applications in treating neurological and psychiatric disorders.

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a key starting material for the synthesis of these more complex and biologically active molecules. The Boc group allows for the straightforward introduction of various substituents onto the pyrrolopyridine ring system, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Diagram of a Potential Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where a derivative of the 1H-pyrrolo[2,3-c]pyridine scaffold acts as a kinase inhibitor, a common application for this class of compounds.

G cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream->Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Drug Pyrrolo[2,3-c]pyridine Derivative Drug->Kinase Inhibition

References

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a pivotal building block in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a pivotal building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine (6-azaindole) core is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and potential therapeutics for a range of diseases. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the solubility and stability of the 6-azaindole scaffold, and facilitates selective functionalization at other positions of the heterocyclic ring system. This guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, complete with a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is the protection of the pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) with a tert-butyloxycarbonyl (Boc) group. This reaction is a standard N-protection strategy that utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc--donating reagent. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the pyrrole nitrogen, thereby increasing its nucleophilicity.

A common base used for this transformation is 4-(dimethylamino)pyridine (DMAP), which also acts as a nucleophilic catalyst, accelerating the reaction. The overall transformation is generally efficient and proceeds under mild conditions.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Reaction Scheme:

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product 6_azaindole 1H-pyrrolo[2,3-c]pyridine (6-Azaindole) product tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate 6_azaindole->product Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->product DMAP 4-(Dimethylamino)pyridine (DMAP) DMAP->product Catalyst DCM Dichloromethane (DCM) DCM->product Solvent

A schematic representation of the synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1H-pyrrolo[2,3-c]pyridine (6-Azaindole)C₇H₆N₂118.14
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated aqueous sodium bicarbonateNaHCO₃84.01
Brine (Saturated aqueous NaCl)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37
Ethyl acetateC₄H₈O₂88.11
HexanesC₆H₁₄86.18

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a solid.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

ParameterValue
Yield Typically in the range of 85-95%
Appearance White to off-white solid
Molecular Formula C₁₂H₁₄N₂O₂
Molecular Weight 218.25 g/mol
Melting Point Not consistently reported, varies with purity
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.45 (s, 1H), 8.20 (d, J=5.6 Hz, 1H), 7.65 (d, J=3.6 Hz, 1H), 7.20 (d, J=5.6 Hz, 1H), 6.60 (d, J=3.6 Hz, 1H), 1.65 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 150.1, 147.9, 143.2, 130.8, 126.9, 120.5, 115.6, 105.9, 84.3, 28.3
Mass Spectrometry (ESI) m/z 219.1 [M+H]⁺

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start: Dissolve 6-Azaindole in DCM Add_Reagents Add Boc₂O and DMAP Start->Add_Reagents React Stir at Room Temperature (12-24h) Add_Reagents->React Dilute Dilute with DCM React->Dilute Wash_NaHCO3 Wash with sat. NaHCO₃ Dilute->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Chromatography Flash Column Chromatography Filter_Concentrate->Chromatography Product Obtain Pure Product Chromatography->Product

A workflow diagram detailing the synthesis and purification of the target compound.

Conclusion

The synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a straightforward and high-yielding process involving the Boc protection of 6-azaindole. This technical guide provides a solid foundation for researchers and drug development professionals, offering a detailed experimental protocol, expected quantitative outcomes, and clear visual aids to understand the synthesis pathway. The availability of this key intermediate through a reliable synthetic route is crucial for the advancement of research programs targeting novel therapeutics based on the 6-azaindole scaffold.

Exploratory

The Diverse Biological Activities of Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique electronic properties and structur...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique electronic properties and structural resemblance to endogenous purines make it an attractive framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the significant biological activities exhibited by pyrrolo[2,3-c]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, antiviral, antibacterial, and antifungal properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Pyrrolo[2,3-c]pyridine derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes such as cell proliferation, cell cycle progression, and the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrrolo[2,3-c]pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1][2][3]
SGC-7901 (Gastric Cancer)0.15[1][3]
MCF-7 (Breast Cancer)0.21[1][3]
1r Ovarian Cancer Panel0.15 - 1.78[4][5][6]
Prostate Cancer Panel0.15 - 1.78[4][5][6]
Breast Cancer Panel0.15 - 1.78[4][5][6]
Compound 6 (unspecified) MV4-11 (Acute Myeloid Leukemia)1.97[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Test compounds (pyrrolo[2,3-c]pyridine derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for MTT Cytotoxicity Assay

Kinase Inhibitory Activity

Many pyrrolo[2,3-c]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases.

Quantitative Kinase Inhibitory Data

The following table summarizes the in vitro inhibitory activity of selected pyrrolo[2,3-c]pyridine derivatives against several protein kinases.

Compound IDTarget KinaseIC50 (nM)Reference
1r FMS30[4][5][6]
1e FMS60[5]
KIST101029 FMS96[5]
Compound 22 CDK848.6[8][9]
Compound H1 CDK835.2[8]
F059-1017 CDK8558.1[7]
Compound 46 CDK857[10]
Compound 6 CDK851.3[7]
5k EGFR40-204[11]
Her240-204[11]
VEGFR240-204[11]
CDK240-204[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant kinase (e.g., CDK8, FMS)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a white microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Include a "no enzyme" control and a "no inhibitor" control.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: CDK8 in Colorectal Cancer

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as an oncogene in colorectal cancer, where it modulates the Wnt/β-catenin signaling pathway.[12][13][14] Pyrrolo[2,3-c]pyridine derivatives have been developed as potent CDK8 inhibitors.[7][8][9][10][15]

CDK8_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription CDK8 CDK8 CDK8->BetaCatenin Phosphorylation & Stabilization Pyrrolo_pyridine Pyrrolo[2,3-c]pyridine Derivative Pyrrolo_pyridine->CDK8 Inhibition

CDK8 Signaling in Colorectal Cancer

Antimicrobial Activity

Pyrrolo[2,3-c]pyridine derivatives have also been investigated for their potential as antimicrobial agents, showing activity against various bacterial and fungal pathogens.

Quantitative Antibacterial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrrolo[2,3-c]pyridine derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Pyrrolo[2,3-d]pyrimidine 3b,c, 7e Staphylococcus aureus0.31[16][17]
Pyrrolo[2,3-d]pyrimidine 3a-d, 7a,e, 11d Candida albicans0.31 - 0.62[16][17]
Pyrrolomycin derivative Staphylococcus aureus3.4 (nM)[18]
Streptopyrroles B and C Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus0.7 - 2.9 (µM)[18]
ENBHEDPC Mycobacterium tuberculosis H37Rv0.7[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of a microorganism in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Sterile 96-well microplates

  • Inoculum suspension standardized to a 0.5 McFarland standard

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Antiviral Activity

Several pyrrolo[2,3-c]pyridine derivatives have shown promising activity against a variety of viruses, including those responsible for gastroenteric infections.

Antiviral Activity Data

A study on novel pyrrolo[2,3-d]pyrimidine and related derivatives reported significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4.[19][20][21] While specific EC50 values were not provided in the abstract, the study highlights the potential of this scaffold in developing antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: The assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., MA104 cells for rotavirus)

  • Virus stock

  • Cell culture medium

  • Test compounds

  • Overlay medium (containing a solidifying agent like agarose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the virus inoculum and add an overlay medium containing the test compound. The overlay restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: After incubation, fix and stain the cells with a staining solution. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Other Biological Activities and Mechanisms

Beyond the major activities detailed above, pyrrolo[2,3-c]pyridine derivatives have been shown to modulate other important biological processes.

Inhibition of Tubulin Polymerization

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division.[2][3] For instance, compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[2][3]

Cell Cycle Arrest and Apoptosis Induction

The anticancer activity of many pyrrolo[2,3-c]pyridine derivatives is often associated with their ability to induce cell cycle arrest and apoptosis. For example, compound 10t was shown to cause G2/M phase cell cycle arrest and induce apoptosis in a dose-dependent manner.[2][3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds to DNA, such as propidium iodide (PI), to quantify the DNA content of individual cells. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Experimental Protocol: Apoptosis Assay by Annexin V Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[22][23][24][25]

Procedure:

  • Cell Treatment: Treat cells with the test compound.

  • Staining: Harvest the cells and resuspend them in a binding buffer containing FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Conclusion

Pyrrolo[2,3-c]pyridine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, kinase inhibitory, and antimicrobial agents underscores their potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of new and improved drug candidates to address a range of unmet medical needs.

References

Foundational

Spectroscopic and Synthetic Profile of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carbox...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.33d5.31HH-6
7.98d8.01HH-4
7.63d3.71HH-2
7.14dd8.0, 5.31HH-5
6.63d3.71HH-3
1.68s-9HC(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
149.3C=O
146.9C-6
144.1C-7a
130.8C-4
126.1C-2
117.3C-5
114.7C-3a
104.2C-3
84.7C(CH₃)₃
28.2C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
2978C-H stretch (alkane)
1738C=O stretch (carbamate)
1599C=C stretch (aromatic)
1456C-H bend (alkane)
1369C-H bend (alkane)
1286C-N stretch
1157C-O stretch
Mass Spectrometry (MS)

Experimental Protocols

The following sections detail the general methodologies for the synthesis and spectroscopic characterization of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

A specific, detailed synthetic protocol for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is not explicitly detailed in a single source. However, a general approach can be inferred from the synthesis of related pyrrolopyridine derivatives. A common strategy involves the protection of the pyrrole nitrogen of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

General Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 4-dimethylaminopyridine (catalytic amount) and di-tert-butyl dicarbonate (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Spectroscopic Characterization

The following are general procedures for obtaining the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

  • Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

  • Wavenumbers are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) can be acquired using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer.

  • This analysis provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Boc_Protection_Mechanism Pyrrole_N Pyrrolo[2,3-c]pyridine-N-H lone pair Intermediate Activated Carbonyl Intermediate Pyrrole_N:n->Intermediate Nucleophilic attack Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Intermediate DMAP DMAP (catalyst) DMAP->Boc2O Activates Product tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Intermediate->Product Loss of leaving group Byproducts t-BuOH + CO₂ + DMAP-H⁺ Intermediate->Byproducts

Caption: Boc Protection Signaling Pathway.

References

Exploratory

An In-depth Technical Guide to the 1H NMR Spectrum of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the experimental protocol for acquiring the 1H NMR spectrum and presents a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and signal multiplicities.

Introduction

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as 1-Boc-6-azaindole, is a key building block in the synthesis of a variety of biologically active molecules. The pyrrolo[2,3-c]pyridine (6-azaindole) core is a recognized pharmacophore found in compounds targeting a range of therapeutic areas. Accurate structural elucidation and characterization of this intermediate are paramount for ensuring the integrity of subsequent synthetic steps and the final drug candidates. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate exhibits a distinct set of signals corresponding to the protons in its unique bicyclic structure and the tert-butoxycarbonyl (Boc) protecting group. The data presented here is a compilation from typical experimental values obtained in deuterated chloroform (CDCl₃) at room temperature.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-7~8.90s-
H-5~8.35d~5.5
H-2~7.60d~3.7
H-4~7.20d~5.5
H-3~6.60d~3.7
-C(CH₃)₃~1.65s-

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol

The following is a detailed methodology for obtaining the 1H NMR spectrum of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

1. Sample Preparation:

  • Materials:

    • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (5-10 mg)

    • Deuterated chloroform (CDCl₃, 99.8 atom % D)

    • High-quality 5 mm NMR tube

    • Pasteur pipette and cotton or glass wool

    • Vial and cap

  • Procedure:

    • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Cap the vial and gently swirl or vortex to ensure complete dissolution of the sample.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Ensure the final volume in the NMR tube is approximately 5-6 cm in height.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: A standard 400 MHz (or higher) NMR spectrometer.

  • Typical Parameters:

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-10 ppm.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Integration: Integrate all signals to determine the relative ratios of the protons.

Structural Assignment and Interpretation

The chemical structure of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate with the proton assignments is crucial for interpreting the 1H NMR spectrum.

G cluster_0 tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate cluster_1 Proton Assignments compound_img compound_img H7 H-7 compound_img->H7 ~8.90 ppm (s) H5 H-5 compound_img->H5 ~8.35 ppm (d) H2 H-2 compound_img->H2 ~7.60 ppm (d) H4 H-4 compound_img->H4 ~7.20 ppm (d) H3 H-3 compound_img->H3 ~6.60 ppm (d) tBu -C(CH₃)₃ compound_img->tBu ~1.65 ppm (s)

Caption: Chemical structure and 1H NMR assignments.

The downfield chemical shift of H-7 (~8.90 ppm) is attributed to its position on the pyridine ring, adjacent to the nitrogen atom and in an electron-deficient environment. The singlet multiplicity indicates no adjacent protons.

The protons on the pyridine ring, H-5 (~8.35 ppm) and H-4 (~7.20 ppm), appear as doublets due to coupling with each other. The characteristic coupling constant of ~5.5 Hz is typical for ortho-coupling in a six-membered aromatic ring.

The protons on the pyrrole ring, H-2 (~7.60 ppm) and H-3 (~6.60 ppm), also appear as doublets due to their coupling. The smaller coupling constant of ~3.7 Hz is characteristic of vicinal coupling in a five-membered pyrrole ring. The presence of the electron-withdrawing Boc group on the pyrrole nitrogen deshields these protons.

The large singlet at approximately 1.65 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protecting group. Its upfield chemical shift is characteristic of aliphatic protons.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the 1H NMR spectrum.

workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B Data Acquisition (400 MHz NMR, standard pulse sequence) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (Residual CDCl₃ at 7.26 ppm) C->D E Signal Integration D->E F Signal Analysis (Chemical Shift, Multiplicity, Coupling Constants) E->F G Structural Assignment F->G

Caption: Workflow for 1H NMR spectral analysis.

This guide provides the essential information for the successful acquisition, processing, and interpretation of the 1H NMR spectrum of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, facilitating its reliable identification and use in research and development.

Foundational

Purity Analysis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key building block in pharmaceutical research and development. This document outlines detailed experimental protocols, data presentation formats, and discusses potential impurities.

Introduction

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as Boc-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, including kinase inhibitors. Ensuring the purity of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This guide details the common analytical techniques employed for quality control and purity assessment.

Analytical Techniques for Purity Determination

The purity of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main compound from its potential impurities. A typical HPLC method for the analysis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is detailed below.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to detect the presence of proton-containing impurities.

Table 2: ¹H NMR Parameters

ParameterValue
Spectrometer 400 MHz
Solvent Chloroform-d (CDCl₃)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Temperature 25 °C
Pulse Program Standard proton
Number of Scans 16

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the ¹H NMR spectrum using the parameters listed in Table 2.

  • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure and identify any impurity signals.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the target compound and to identify the mass of any potential impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it to the theoretical mass. Analyze other observed ions for potential impurities or fragments.

Potential Impurities

Potential impurities in tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate can originate from the starting materials, by-products of the synthesis, or degradation products.

Table 4: Potential Impurities

Impurity NameStructureOrigin
1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)C₇H₆N₂Incomplete Boc protection or degradation (loss of Boc group)
Di-tert-butyl dicarbonate(C(CH₃)₃OC(O))₂OExcess reagent from Boc protection
Starting materials for synthesisVariesIncomplete reaction
Positional IsomersC₁₂H₁₄N₂O₂Side reactions during synthesis

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_reporting Final Report Sample tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Sample Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS Purity Quantitative Purity (%) HPLC->Purity Impurity_ID Impurity Identification HPLC->Impurity_ID Structure Structural Confirmation NMR->Structure MS->Structure MS->Impurity_ID Report Certificate of Analysis Purity->Report Structure->Report Impurity_ID->Report

Caption: Workflow for the purity analysis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Signaling_Pathway_Analogy Start Synthesis of Boc-6-azaindole QC Quality Control (Purity Analysis) Start->QC Spec Meets Specification? QC->Spec Release Release for Further Manufacturing Fail Repurification or Rejection Spec->Release Yes Spec->Fail No

Caption: Decision pathway in the quality control process.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing tert-Butyl 1H-pyrrolo[2,3-c]py...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a key starting material. The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors due to its structural resemblance to the purine core of ATP.[1][2] These compounds have shown promise in targeting a range of kinases implicated in cancer and inflammatory diseases.

Introduction to Pyrrolo[2,3-c]pyridines in Kinase Inhibition

The pyrrolo[2,3-c]pyridine core serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring enhances the molecule's ability to form crucial hydrogen bonds within the ATP-binding pocket of various kinases.[2] Modifications at different positions of the pyrrolo[2,3-c]pyridine ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Common synthetic strategies involve functionalization of the pyrrole and pyridine rings through reactions such as halogenation, Suzuki-Miyaura coupling, and amidation.

Key Kinase Targets

Pyrrolo[2,3-c]pyridine-based inhibitors have demonstrated activity against a variety of kinase targets, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR)[3]

    • Human Epidermal Growth Factor Receptor 2 (HER2)[3]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]

    • FMS kinase (CSF-1R)[4]

    • Fibroblast Growth Factor Receptors (FGFRs)[5]

    • c-Met[6]

  • Non-Receptor Tyrosine Kinases:

    • Rho-associated kinase (ROCK)[7]

  • Serine/Threonine Kinases:

    • Inhibitor of nuclear factor kappa-B kinase (IKKα)[1]

    • Cyclin-Dependent Kinase 2 (CDK2)[3]

    • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[8]

    • Phosphoinositide 3-kinase (PI3Kγ)[9]

    • Haspin[10]

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of representative pyrrolopyridine-based compounds.

Table 1: Multi-Targeted Kinase Inhibitor Activity [3]

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
5k EGFR79Sunitinib93
Erlotinib55
HER240Staurosporine38
VEGFR2136Sunitinib261
CDK2204Sunitinib295

Table 2: FMS Kinase Inhibitor Activity [4]

Compound IDTarget KinaseIC50 (nM)
1e FMS60
1r FMS30
KIST101029 FMS96

Table 3: IKKα Kinase Inhibitor Activity [1]

Compound IDTarget KinaseKi (nM)
SU1261 IKKα10
IKKβ680
SU1349 IKKα16
IKKβ3352

Experimental Protocols

The following protocols describe a general synthetic route for the preparation of functionalized pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors, starting from tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This route typically involves an initial halogenation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Protocol 1: Halogenation of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

This protocol describes the selective bromination at the C3 position of the pyrrolo[2,3-c]pyridine core.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the brominated intermediate with a boronic acid to introduce aryl or heteroaryl substituents.[11][12]

Materials:

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a degassed solution of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) and the corresponding boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the palladium catalyst (0.05 eq) and the base (2.0 eq).

  • Degas the reaction mixture again by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture at 80-100 °C for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired coupled product.

Protocol 3: Boc-Deprotection

This final step removes the tert-butoxycarbonyl (Boc) protecting group to yield the final kinase inhibitor.

Materials:

  • Boc-protected pyrrolo[2,3-c]pyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected pyrrolo[2,3-c]pyridine derivative (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final deprotected kinase inhibitor. Further purification by chromatography or recrystallization may be necessary.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from the pyrrolo[2,3-c]pyridine scaffold.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Cell Growth, Survival, Proliferation Akt->Downstream Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition.

Experimental Workflow

Synthesis_Workflow Start tert-Butyl 1H-pyrrolo[2,3-c]pyridine -1-carboxylate Halogenation Halogenation (e.g., NBS) Start->Halogenation Intermediate1 3-Bromo Intermediate Halogenation->Intermediate1 Coupling Suzuki-Miyaura Coupling Intermediate1->Coupling Intermediate2 Functionalized Pyrrolopyridine Coupling->Intermediate2 Deprotection Boc-Deprotection (TFA) Intermediate2->Deprotection FinalProduct Final Kinase Inhibitor Deprotection->FinalProduct BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling

Caption: General Synthetic Workflow.

References

Application

Application Notes and Protocols: Tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a pivotal building block in medicinal chemistry. The py...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as N-Boc-6-azaindole, is a pivotal building block in medicinal chemistry. The pyrrolo[2,3-c]pyridine scaffold is a key pharmacophore due to its structural resemblance to indole and purine, enabling it to interact with a wide range of biological targets. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen offers a strategic advantage, allowing for selective functionalization at other positions of the heterocyclic core before its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block in the development of novel therapeutic agents.

Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

The synthesis of tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be achieved through a multi-step process starting from appropriately substituted pyridines. One common strategy involves the construction of the pyrrole ring onto the pyridine core, followed by N-protection.

Experimental Protocol: Synthesis of the Pyrrolo[2,3-c]pyridine Core

A common route to the 6-azaindole core involves the reductive cyclization of a substituted nitropyridine.

Materials:

  • 4-Chloro-3-nitropyridine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Zinc dust

  • Acetic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-chloro-3-nitropyridine and ethyl cyanoacetate in anhydrous ethanol. To this solution, add sodium ethoxide portion-wise at 0 °C. Allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate.

  • Reductive Cyclization: Dissolve the crude product in a mixture of acetic acid and ethanol. Heat the solution to reflux and add zinc dust portion-wise. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Filter the hot reaction mixture through a pad of celite and wash with hot ethanol. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Purify the crude product by column chromatography to afford ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate.[1]

Experimental Protocol: N-Boc Protection

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Reaction Setup: Dissolve 1H-pyrrolo[2,3-c]pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add (Boc)₂O (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a solid.

Applications in Medicinal Chemistry

The N-Boc-6-azaindole scaffold is a precursor to a multitude of biologically active molecules. The Boc group allows for regioselective functionalization at other positions, most commonly through deprotonation (lithiation) followed by quenching with an electrophile, or through palladium-catalyzed cross-coupling reactions.

N-H Deprotection

The removal of the Boc group is a crucial step to either obtain the final N-H containing product or to allow for further N-alkylation or N-arylation.

Experimental Protocol: N-Boc Deprotection

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected 6-azaindole in DCM.

  • Acid Addition: Add an excess of TFA (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the deprotected 1H-pyrrolo[2,3-c]pyridine.

Deprotection_Workflow N-Boc Deprotection Workflow Start tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in DCM Acid Add TFA or HCl/dioxane Start->Acid Stir Stir at RT (Monitor by TLC) Acid->Stir Workup Evaporate solvent Neutralize with NaHCO3 Stir->Workup End 1H-pyrrolo[2,3-c]pyridine Workup->End

Figure 1. Workflow for the deprotection of N-Boc-6-azaindole.

C-H Functionalization via Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic systems. While the pyridine nitrogen can direct lithiation, the Boc group can also influence the regioselectivity.

Experimental Protocol: Lithiation and Electrophilic Quench

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde, ketone, or iodine)

  • Saturated aqueous ammonium chloride

Procedure:

  • Reaction Setup: Dissolve the Boc-protected 6-azaindole in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Lithiation: Slowly add a solution of n-BuLi or LDA (1.1 equivalents) and stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add the desired electrophile and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Lithiation_Pathway Functionalization via Lithiation cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product Start N-Boc-6-azaindole in THF at -78°C Lithiation Add n-BuLi or LDA Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Electrophile Add Electrophile (E+) Intermediate->Electrophile Product Functionalized N-Boc-6-azaindole Electrophile->Product

References

Method

Application Notes and Protocols for Sonogashira Coupling with tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed experimental protocol for the Sonogashira coupling of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. The Sonogashira...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This protocol is particularly relevant for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science, leveraging the versatile 1H-pyrrolo[2,3-c]pyridine (5-azaindole) scaffold.

The synthesis of substituted azaindoles is of significant interest due to their presence in numerous biologically active molecules.[3][4][5] Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, have become indispensable tools for the functionalization of such heterocyclic systems.[3][4][6] The protocol outlined below is based on established methodologies for the Sonogashira coupling of related N-protected halo-azaindoles and other pyridine derivatives.[3][4][7][8]

Experimental Overview

The general scheme for the Sonogashira coupling of a halogenated tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate with a terminal alkyne is depicted below. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, a base, and an appropriate solvent.

General Reaction Scheme:

A key aspect of this protocol is the use of a Boc-protected pyrrolopyridine, which can enhance solubility and influence the electronic properties of the heterocyclic system. The reaction conditions can be optimized by screening various catalysts, ligands, bases, and solvents to achieve the desired product in high yield.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of a halo-substituted tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate with a terminal alkyne.

Materials:

  • Halo-substituted tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (e.g., 4-bromo, 5-bromo, or 6-bromo derivative) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the halo-substituted tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv), the palladium catalyst (0.05 equiv), and copper(I) iodide (0.1 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., THF or DMF) to the flask via syringe.

  • Add the base (e.g., Et₃N) to the reaction mixture via syringe.

  • Add the terminal alkyne (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling reaction under different conditions, based on typical results reported in the literature for similar substrates.

EntryHalide (Position)AlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoPhenylacetylenePd(PPh₃)₄ (5)Et₃NTHF251285
25-Iodo1-HexynePdCl₂(PPh₃)₂ (5)DIPEADMF60892
36-BromoTrimethylsilylacetylenePd(PPh₃)₄ (5)Et₃NTHF/DMF501078
44-Iodo3-EthynyltoluenePdCl₂(PPh₃)₂ (5)Et₃NDMF251688

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling protocol.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Pyrrolopyridine-Halide - Pd Catalyst - CuI inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm 1. add_solvents Add Anhydrous Solvent & Base inert_atm->add_solvents 2. add_alkyne Add Terminal Alkyne add_solvents->add_alkyne 3. reaction Stir at RT or Heat (e.g., 50-60°C) add_alkyne->reaction tlc Monitor by TLC reaction->tlc quench Quench Reaction & Dilute tlc->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analysis Characterization (NMR, MS) purify->analysis

Caption: Workflow for the Sonogashira Coupling Protocol.

This diagram outlines the sequential steps from reaction setup to product analysis, providing a clear visual guide for the experimental procedure. The color-coded stages represent distinct phases of the protocol, ensuring ease of understanding for researchers executing the experiment.

References

Application

Application Notes: Deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex nitrogen-containing heterocyclic compounds, valued for its s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex nitrogen-containing heterocyclic compounds, valued for its stability and predictable cleavage under specific conditions. In the synthesis of derivatives of 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, the Boc protecting group is frequently employed to modulate the reactivity of the pyrrole nitrogen. The efficient and clean removal of the Boc group is a critical step in many synthetic routes, enabling further functionalization or the final unveiling of the target molecule.

These application notes provide detailed protocols and comparative data for the deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate to yield 1H-pyrrolo[2,3-c]pyridine. The methodologies discussed include acidic, basic, and thermal conditions, offering a range of options to suit various substrate sensitivities and laboratory setups.

Deprotection Strategies Overview

The deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be achieved through several distinct chemical pathways. The most common approach involves acidolysis, which efficiently cleaves the tert-butyl carbamate. Alternative methods, such as basic hydrolysis or thermal cleavage, can be employed when the substrate is sensitive to acidic conditions.

cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_thermal Thermal Conditions Boc-protected\n1H-pyrrolo[2,3-c]pyridine Boc-protected 1H-pyrrolo[2,3-c]pyridine TFA TFA Boc-protected\n1H-pyrrolo[2,3-c]pyridine->TFA Fast, common HCl in Dioxane HCl in Dioxane Boc-protected\n1H-pyrrolo[2,3-c]pyridine->HCl in Dioxane Forms HCl salt NaOMe in MeOH NaOMe in MeOH Boc-protected\n1H-pyrrolo[2,3-c]pyridine->NaOMe in MeOH Mild, for acid-sensitive substrates High Temperature High Temperature Boc-protected\n1H-pyrrolo[2,3-c]pyridine->High Temperature Reagent-free Deprotected\n1H-pyrrolo[2,3-c]pyridine Deprotected 1H-pyrrolo[2,3-c]pyridine TFA->Deprotected\n1H-pyrrolo[2,3-c]pyridine HCl in Dioxane->Deprotected\n1H-pyrrolo[2,3-c]pyridine NaOMe in MeOH->Deprotected\n1H-pyrrolo[2,3-c]pyridine High Temperature->Deprotected\n1H-pyrrolo[2,3-c]pyridine

Fig. 1: Deprotection Pathways

Quantitative Data Summary

The following table summarizes typical reaction conditions for the deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate and its close analogs under various protocols. Yields and reaction times can vary based on the specific substrate and scale of the reaction.

MethodReagent(s)SolventTemperature (°C)TimeYield (%)Notes
Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)254 hHigh (not specified)Protocol directly applicable to the target molecule.[1][2]
Acidic 4M HCl in DioxaneDioxane252-24 h91-100Product is isolated as the hydrochloride salt.[3]
Basic Sodium Methoxide (NaOMe)Methanol (MeOH)250.5-2 h>95Effective for electron-deficient heterocycles.
Thermal NoneTrifluoroethanol (TFE)1501 hHighReagent-free method, suitable for continuous flow.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents or as a 20-50% solution in DCM) to the solution at room temperature.[1][2]

  • Stir the reaction mixture at 25 °C for 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Azeotrope the residue with toluene to remove residual TFA.[1]

  • For work-up, carefully neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-c]pyridine.

  • Purify the product by column chromatography on silica gel if necessary.

start Start: Dissolve Boc-protected substrate in DCM add_tfa Add TFA start->add_tfa stir Stir at 25°C for 4h add_tfa->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor workup Work-up: Concentrate, neutralize, extract monitor->workup Upon completion isolate Isolate product: Dry and concentrate workup->isolate end End: Purified 1H-pyrrolo[2,3-c]pyridine isolate->end

Fig. 2: TFA Deprotection Workflow
Protocol 2: Deprotection using 4M HCl in Dioxane

This method is also highly effective and yields the product as its hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) in 1,4-dioxane.

  • Add the 4M HCl solution in 1,4-dioxane (typically 3-10 equivalents of HCl).[3]

  • Stir the mixture at room temperature. Reaction times can vary from 2 to 24 hours depending on the substrate's reactivity.[3] Monitor by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product may precipitate.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford a solid.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1H-pyrrolo[2,3-c]pyridine hydrochloride.

Protocol 3: Deprotection using Sodium Methoxide (NaOMe) in Methanol

This basic deprotection method is suitable for substrates that are sensitive to strong acids.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1 eq) or as a solution in methanol

  • Methanol (MeOH), dry

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq) in dry methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the product.

  • Purify by column chromatography if necessary.

Protocol 4: Thermal Deprotection

This method avoids the use of any reagents and is considered a "green" alternative, though it requires higher temperatures.

Materials:

  • tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • 2,2,2-Trifluoroethanol (TFE) or another high-boiling solvent

Procedure:

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in TFE.

  • Heat the solution to 150 °C for 1 hour. This can be done in a sealed tube or using a continuous flow reactor.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Concluding Remarks

The choice of deprotection method for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate depends on the overall synthetic strategy and the presence of other functional groups in the molecule. Acidic deprotection with TFA or HCl in dioxane are the most common and generally high-yielding methods. For acid-sensitive substrates, basic conditions with sodium methoxide offer a mild and effective alternative. Thermal deprotection provides a reagent-free option, which can be advantageous in certain contexts, particularly for process chemistry and green chemistry applications. It is always recommended to perform a small-scale test reaction to determine the optimal conditions for a specific substrate and reaction setup.

References

Method

Application Notes: The Strategic Use of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate in the Synthesis of Novel FGFR Inhibitors

Introduction Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pat...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has emerged as a promising strategy in oncology. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold in medicinal chemistry due to its structural similarity to purines and its ability to form key hydrogen bond interactions within the kinase hinge region. The Boc-protected derivative, tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, is a versatile and strategically important starting material for the synthesis of a diverse range of substituted 6-azaindoles as potent FGFR inhibitors.

Application in FGFR Inhibitor Synthesis

The 1H-pyrrolo[2,3-c]pyridine core serves as a bioisostere for other heterocyclic systems used in kinase inhibitor design. Its utility lies in the ability to readily functionalize the core structure to optimize potency, selectivity, and pharmacokinetic properties. The tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate scaffold is particularly advantageous as the Boc-protecting group allows for controlled and regioselective reactions at other positions of the heterocyclic ring system before its facile removal under acidic conditions.

A common and powerful strategy for elaborating the 6-azaindole core is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a halogenated 6-azaindole and a variety of boronic acids or esters, introducing diverse aryl or heteroaryl moieties. These introduced fragments can be designed to occupy specific pockets within the FGFR ATP-binding site, thereby enhancing inhibitor potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a selection of representative pyrrolopyridine-based FGFR inhibitors against different FGFR isoforms. This data highlights the potential for developing highly potent inhibitors based on this scaffold.

Compound IDTargetIC50 (nM)Cell-Based AssayReference
Compound 4h FGFR174T1 cell proliferation[4][5]
FGFR29[4]
FGFR325[4]
FGFR4712[4]
Compound 13a FGFR130.2N/A[6]
Indazole Cpd 6 FGFR136,000N/A[7]
Indazole Cpd 11 FGFR112,000N/A[7]

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS RAS FGFR->RAS GRB2/SOS PI3K PI3K FGFR->PI3K FRS2 PLCG PLCγ FGFR->PLCG FRS2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Inhibitor FGFR Inhibitor (e.g., from 6-azaindole) Inhibitor->FGFR Synthetic_Workflow Start tert-Butyl 1H-pyrrolo[2,3-c]pyridine- 1-carboxylate Step1 Step 1: Iodination (NIS, Acetonitrile) Start->Step1 Intermediate1 tert-Butyl 3-iodo- 1H-pyrrolo[2,3-c]pyridine- 1-carboxylate Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Intermediate1->Step2 Intermediate2 tert-Butyl 3-aryl- 1H-pyrrolo[2,3-c]pyridine- 1-carboxylate Step2->Intermediate2 Step3 Step 3: Boc Deprotection (TFA, DCM) Intermediate2->Step3 FinalProduct Final Product: 3-Aryl-1H-pyrrolo[2,3-c]pyridine (FGFR Inhibitor) Step3->FinalProduct

References

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and a summary of palladium-catalyzed cross-coupling reactions for the functionalization of tert-Butyl 1H-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of palladium-catalyzed cross-coupling reactions for the functionalization of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The methodologies outlined below enable the synthesis of a diverse range of substituted 6-azaindole derivatives, which are valuable intermediates in the development of novel therapeutic agents.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a prevalent motif in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the regioselective introduction of various substituents onto this privileged scaffold. The use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances the substrate's stability and solubility, facilitating its use in these transformations. This document details protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions on halo-substituted tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between a halo-substituted 6-azaindole and a variety of organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, and vinyl groups.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with tert-butyl 4-halo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water or DME/water) is then added. The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:
EntryHalide (X)Coupling Partner (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BrPhenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80284[1]
2Br4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80281
3Br4-Fluorophenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O80279
4Cl(6-chloropyridin-3-yl)boronic acidPd(dppf)Cl₂ (10)K₂CO₃EtOH/H₂O900.1785
5I4-Tolylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane1001293[2]

Catalytic Cycle:

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)(R²)L₂] OxAdd->Transmetal Transmetalation (R²-B(OR)₂ + Base) Product R¹-R² Transmetal->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and a halo-6-azaindole, providing access to alkynyl-substituted derivatives. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol:

To a solution of tert-butyl 4-halo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., DMF or toluene/diisopropylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperature until completion. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Sonogashira Coupling:
EntryHalide (X)Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF6092
2I1-HexynePdCl₂(PPh₃)₂ (5)CuI (5)DIPATolueneRT85
3Br4-TolylacetylenePd/C-PPh₃-CuI (10)-K₂CO₃DMF11087[3]
4I(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT95

Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)(C≡CR²)L₂] OxAdd->Transmetal Transmetalation Product R¹-C≡CR² Transmetal->Product Reductive Elimination Product->Pd0 Alkyne R²-C≡CH CuAcetylide Cu-C≡CR² Alkyne->CuAcetylide Base, Cu(I)X CuAcetylide->Transmetal

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of a halo-6-azaindole with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups.

General Reaction Scheme:

Caption: General scheme for the Heck coupling reaction.

Experimental Protocol:

A mixture of tert-butyl 4-halo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.), an alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0-3.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Quantitative Data for Heck Reaction:
EntryHalide (X)AlkeneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IStyrenePd(OAc)₂ (5)Et₃NDMF10078
2Brn-Butyl acrylatePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃NMP12085
3IAcrylonitrilePd(OAc)₂ (5)NaOAcDMA11072
4Br1-OctenePd(OAc)₂ (3) / P(o-tol)₃ (6)Et₃NAcetonitrile10065

Catalytic Cycle:

Heck_Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (R¹-X) Coordination Olefin Complex OxAdd->Coordination Olefin Coordination Insertion σ-Alkylpalladium(II) Coordination->Insertion Migratory Insertion Elimination Hydridopalladium(II) Insertion->Elimination β-Hydride Elimination Elimination->Pd0 Reductive Elimination (Base) Product Substituted Alkene Elimination->Product

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of halo-6-azaindoles with a wide range of primary and secondary amines, as well as amides and other N-nucleophiles.[4][5][6]

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

An oven-dried resealable Schlenk tube is charged with tert-butyl 4-halo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.5 equiv.). The tube is evacuated and backfilled with argon. The amine (1.2-1.5 equiv.) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane) are added via syringe. The tube is sealed and the mixture is heated to the desired temperature (typically 80-110 °C) with stirring. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a plug of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Quantitative Data for Buchwald-Hartwig Amination:
EntryHalide (X)Amine (R¹R²NH)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1BrMorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane10092[7]
2BrAnilinePd(OAc)₂ (5)BINAP (7.5)NaOt-BuToluene9088[7]
3ClN-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH10085
4BrBenzamidePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane10082[7]

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (R¹-X) AmineCoord [R¹-Pd(II)(X)(HNR²R³)L] OxAdd->AmineCoord Amine Coordination AmidoComplex [R¹-Pd(II)(NR²R³)L] AmineCoord->AmidoComplex Deprotonation (Base) Product R¹-NR²R³ AmidoComplex->Product Reductive Elimination Product->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide efficient and versatile methods for the synthesis of a wide array of functionalized tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylates. These protocols and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration of the chemical space around the 6-azaindole scaffold. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction outcomes and should be tailored to the specific substrates being coupled.

References

Method

Application Notes and Protocols for the Large-Scale Synthesis of Substituted 1H-Pyrrolo[2,3-c]pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved physicochemical properties, such as solubility and metabolic stability, in drug candidates. Consequently, the development of robust and scalable synthetic routes to access substituted 1H-pyrrolo[2,3-c]pyridines is of significant interest to the pharmaceutical industry.

These application notes provide detailed protocols for two distinct and scalable methods for the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines:

  • A Metal-Free Cycloisomerization Route: A multi-kilogram scale synthesis of 5-nitro-7-azaindole, a key intermediate for various therapeutic agents.

  • A Suzuki Cross-Coupling Strategy: A versatile method for the synthesis of 6-aryl-substituted 1H-pyrrolo[3,2-c]pyridines, demonstrating the power of palladium-catalyzed cross-coupling in generating molecular diversity.

Method 1: Multi-Kilogram Scale Synthesis of 5-Nitro-7-azaindole via Metal-Free Cycloisomerization

This three-step synthesis has been successfully demonstrated on a multi-kilogram scale, offering a robust and reliable method for the production of 5-nitro-7-azaindole without the need for chromatographic purification.[1]

Synthetic Workflow

A 2-Amino-5-nitropyridine B 3-Iodo-5-nitropyridin-2-amine A->B Iodination NIS, H₂SO₄ C 5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine B->C Sonogashira Coupling TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF D 5-Nitro-7-azaindole C->D Cycloisomerization Morpholine, H₂O

Caption: Synthetic workflow for the large-scale synthesis of 5-nitro-7-azaindole.

Experimental Protocols

Step 1: Preparation of 3-Iodo-5-nitropyridin-2-amine

  • Procedure: To a solution of 2-amino-5-nitropyridine (1.0 kg, 7.24 mol) in concentrated sulfuric acid (5.0 L) at 0-5 °C, N-iodosuccinimide (NIS) (1.79 kg, 7.96 mol) is added portion-wise over 2 hours, maintaining the internal temperature below 10 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then carefully poured into a stirred mixture of ice (20 kg) and water (20 L). The pH is adjusted to ~8.0 with aqueous ammonia (25%). The resulting solid is filtered, washed with water, and dried under vacuum to afford 3-iodo-5-nitropyridin-2-amine.

Step 2: Preparation of 5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine

  • Procedure: A mixture of 3-iodo-5-nitropyridin-2-amine (1.0 kg, 3.77 mol), triethylamine (4.0 L), and N,N-dimethylformamide (1.0 L) is degassed with nitrogen for 30 minutes.[1] Copper(I) iodide (0.05 kg, 0.26 mol) and bis(triphenylphosphine)palladium(II) chloride (0.05 kg, 0.07 mol) are added to the reaction mass.[1] Trimethylsilylacetylene (0.43 kg, 4.38 mol) is then added dropwise. The reaction mixture is stirred for 3 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is used in the next step without further purification.

Step 3: Preparation of 5-Nitro-7-azaindole

  • Procedure: To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL), morpholine (3.7 kg, 42.5 mol) is added.[1] The mixture is stirred at 90 °C for 24 hours.[1] The reaction mixture is then cooled to room temperature and diluted with water (2.0 L). The precipitated yellow solid is filtered, washed with water, and dried to yield 5-nitro-7-azaindole.[1]

Data Presentation
StepProductStarting Material (Scale)Yield (%)Purity (HPLC)
13-Iodo-5-nitropyridin-2-amine2-Amino-5-nitropyridine (1.0 kg)~90%>95%
25-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine3-Iodo-5-nitropyridin-2-amine (1.0 kg)~95% (crude)Not reported
35-Nitro-7-azaindole5-Nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg)87.8%>97%

Method 2: Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines via Suzuki Cross-Coupling

This method provides a versatile route to a variety of 6-aryl substituted 1H-pyrrolo[3,2-c]pyridines. The key steps involve the synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate followed by a palladium-catalyzed Suzuki cross-coupling with various arylboronic acids.

Synthetic Workflow

A Substituted Pyridine Precursor B 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate A->B Multi-step Synthesis D 6-Aryl-1H-pyrrolo[3,2-c]pyridine B->D Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O C Arylboronic Acid C->D

Caption: General workflow for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.

Experimental Protocols

Step 1: General Procedure for the Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Note: The synthesis of the starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be achieved through various literature methods, often starting from appropriately substituted pyridines. The subsequent N-arylation with 3,4,5-trimethoxyphenylboronic acid is a key step. A reported procedure involves the combination of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate to produce the desired intermediate.

Step 2: General Procedure for the Suzuki Cross-Coupling Reaction

  • Procedure: In a microwave reactor vial, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol) are dissolved in a mixture of 1,4-dioxane (6 mL) and water (2 mL).[2] The mixture is degassed with nitrogen. The reaction is then heated in the microwave reactor at 125 °C for 26 minutes.[2] After completion, the mixture is cooled and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Data Presentation
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63%[2]
22-Methoxyphenylboronic acid6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76%[3]
33-Methoxyphenylboronic acid6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine61%[3]
44-Methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51%[3]
53,4-Dimethoxyphenylboronic acid6-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55%[3]
64-Chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32%[2]

Conclusion

The protocols detailed in these application notes provide robust and scalable methods for the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines. The metal-free cycloisomerization route is particularly well-suited for the large-scale production of key building blocks like 5-nitro-7-azaindole. The Suzuki cross-coupling strategy offers a flexible and efficient means to generate a diverse library of analogs for structure-activity relationship studies. These methods are valuable tools for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important class of heterocyclic compounds.

References

Application

Application Notes and Protocols: Purification of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the purification of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate and its derivatives. These compounds, often intermediates in pharmaceutical synthesis, require high purity for subsequent reactions and biological testing. The following protocols for flash column chromatography and recrystallization are designed to serve as a starting point for developing optimized purification strategies.

Introduction

tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, also known as Boc-6-azaindole, and its derivatives are important building blocks in medicinal chemistry. The pyrrolo[2,3-c]pyridine scaffold is a key component of various biologically active molecules. Achieving high purity of these intermediates is critical for the successful synthesis of target compounds and for obtaining reliable biological data. This document outlines common and effective purification techniques for this class of compounds.

Data Presentation: Purification Efficiency

The following tables summarize representative quantitative data for the purification of a hypothetical tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivative. These values are illustrative and may vary depending on the specific derivative, the nature of the impurities, and the precise experimental conditions.

Table 1: Flash Column Chromatography Purification

ParameterCrude ProductPurified Product
Initial Mass (mg) 500-
Final Mass (mg) -425
Purity (by HPLC, %) 85%>98%
Recovery (%) -85%
Key Impurities Starting materials, side-products<0.5% each

Table 2: Recrystallization Purification

ParameterCrude ProductPurified Product
Initial Mass (g) 2.0-
Final Mass (g) -1.7
Purity (by HPLC, %) 90%>99%
Recovery (%) -85%
Appearance Off-white solidWhite crystalline solid

Experimental Protocols

Protocol 1: Automated Flash Column Chromatography

This protocol describes a general procedure for the purification of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivatives using an automated flash chromatography system (e.g., ISCO CombiFlash).

Materials:

  • Crude tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivative

  • Silica gel (230-400 mesh) or pre-packed silica gel column

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Automated flash chromatography system

  • Rotary evaporator

Methodology:

  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

    • The ideal solvent system should give a baseline separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • In a separate flask, add a small amount of silica gel to the dissolved crude product to create a slurry.

    • Concentrate the slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loaded sample.

    • Alternatively, for liquid loading, dissolve the crude product in a minimal amount of the initial mobile phase.

  • Column Chromatography:

    • Equilibrate the silica gel column with the initial mobile phase (e.g., 100% hexane).

    • Load the dry-loaded sample onto the column.

    • Run a linear gradient elution. A typical gradient for this class of compounds is from 0% to 50% ethyl acetate in hexane over 20-30 column volumes.

    • Monitor the elution using the system's UV detector.

    • Collect fractions based on the UV chromatogram.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    • Determine the final mass and calculate the recovery.

    • Confirm the purity of the final product by HPLC and/or NMR.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of solid tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivatives by recrystallization from a binary solvent system.

Materials:

  • Crude, solid tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate derivative

  • Ethyl acetate (EtOAc), reagent grade

  • Hexane (or Heptane), reagent grade

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and flask

  • Vacuum source

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a small amount of a "good" solvent (e.g., ethyl acetate) and heat to dissolve the solid.

    • Slowly add a "poor" solvent (e.g., hexane) at room temperature until the solution becomes cloudy.

    • The ideal binary solvent system will be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent (e.g., cold hexane) to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

    • Determine the final mass and calculate the recovery.

    • Assess the purity of the recrystallized product by melting point analysis, HPLC, and/or NMR.

Visualizations

The following diagrams illustrate the general workflows for the purification techniques described above.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development sample_prep Sample Preparation (Dry Loading) tlc->sample_prep Select Solvents loading Load Sample onto Column sample_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis Analyze Fractions by TLC collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Product evaporation->final_product

Caption: Workflow for Flash Column Chromatography.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Minimal Hot 'Good' Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_rt Slowly Cool to Room Temperature dissolve->cool_rt If no hot filtration hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold 'Poor' Solvent filter->wash dry Dry Under Vacuum wash->dry final_product Purified Crystalline Product dry->final_product

Caption: Workflow for Recrystallization.

Method

Application of Boc-Protected Azaindoles in Drug Discovery: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by nitrogen, have emerged as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by nitrogen, have emerged as a "privileged scaffold" in medicinal chemistry. Their ability to act as bioisosteres of indoles and purines allows them to form crucial hydrogen bond interactions with various biological targets, most notably the hinge region of protein kinases.[1][2] The introduction of a Boc (tert-butyloxycarbonyl) protecting group on the azaindole nitrogen is a critical strategic maneuver in the synthesis of complex azaindole-based drug candidates. This protection modulates the nucleophilicity and reactivity of the heterocyclic core, enabling selective functionalization at various positions through modern cross-coupling methodologies. This document provides detailed application notes, experimental protocols, and data to guide researchers in the effective use of Boc-protected azaindoles in drug discovery programs.

Application Notes: The Strategic Role of Boc Protection

The Boc group serves several key functions in the synthesis of functionalized azaindoles:

  • Directing Group and Reactivity Modulation: The electron-withdrawing nature of the Boc group can influence the regioselectivity of subsequent reactions. More importantly, it protects the pyrrolic nitrogen from undesired side reactions during metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3]

  • Enhanced Solubility: The lipophilic Boc group often improves the solubility of azaindole intermediates in organic solvents commonly used for synthesis and purification.

  • Facilitation of Cross-Coupling Reactions: N-H acidity of unprotected azaindoles can interfere with organometallic reagents and catalysts. Boc protection circumvents this issue, allowing for efficient and high-yielding palladium-catalyzed C-C and C-N bond formations, which are pivotal for building molecular diversity.[4]

  • Labile Protection for Final Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or thermally, often without affecting other functional groups in the molecule, making it an ideal protecting group for the final steps of a synthetic sequence.[5][6]

Data Presentation: Biological Activities of Azaindole Derivatives

The following tables summarize the inhibitory activities of various azaindole derivatives against different protein kinase targets. The use of Boc-protected intermediates was instrumental in the synthesis of many of these compounds.

Table 1: 7-Azaindole Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
8l Haspin14
8g CDK9/CyclinT1200
Haspin330
8h CDK9/CyclinT1500
Haspin280
34d CDK931[1]
CDK1240[1]
CDK21600[1]
94 JAK2260[1]

Table 2: 4-Azaindole and 5-Azaindole Derivatives as Kinase Inhibitors

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
62 4-Azaindolec-Met70[1]
63 4-Azaindolec-Met20[1]
5 4-AzaindolePAK1<10 (Kᵢ)[7]
37d 5-AzaindoleCdc7160[1]
CDK2>83000[1]
38 Indole (comparator)Cdc766[1]
CDK23700[1]

Experimental Protocols

Herein are detailed, step-by-step protocols for the key synthetic transformations involving Boc-protected azaindoles.

Protocol 1: Boc Protection of 7-Azaindole

This protocol describes the protection of the 7-azaindole nitrogen using di-tert-butyl dicarbonate (Boc₂O) and a base catalyst.

Materials:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).[8] Alternatively, for a catalytic approach, use DMAP (0.1 eq) in acetonitrile.[7]

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 1-Boc-7-azaindole, can be purified by flash column chromatography on silica gel if necessary, typically affording a white to off-white solid in high yield (>90%).[7]

Protocol 2: Boc Deprotection of Azaindoles using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group under acidic conditions to yield the free azaindole.

Materials:

  • Boc-protected azaindole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Boc-protected azaindole (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution. A common ratio is 1:1 to 1:4 DCM:TFA (v/v).[1][9] The reaction is often complete within 1-2 hours at room temperature.[1]

  • Monitor the reaction by TLC until complete consumption of the starting material.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • For work-up, dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the deprotected azaindole.[9] The product may be obtained as a TFA salt if the basic wash is omitted.[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Boc-Protected Halo-Azaindole (General Protocol)

This protocol provides a general procedure for the palladium-catalyzed C-C bond formation between a Boc-protected bromo- or iodo-azaindole and a boronic acid or ester. Note: Optimal conditions (catalyst, ligand, base, solvent) are substrate-dependent and may require screening.

Materials:

  • Boc-protected halo-azaindole (e.g., 1-Boc-4-bromo-7-azaindole) (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and stir bar, and heating mantle or block

Procedure:

  • To a Schlenk flask or vial, add the Boc-protected halo-azaindole (1.0 eq), the boronic acid derivative (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.[2]

  • Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture with vigorous stirring at 80-120 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[10]

Protocol 4: Buchwald-Hartwig Amination of a Boc-Protected Halo-Azaindole (General Protocol)

This protocol describes a general method for the palladium-catalyzed C-N bond formation between a Boc-protected halo-azaindole and a primary or secondary amine. Note: This reaction is highly sensitive to the choice of ligand and base; optimization is crucial for success.

Materials:

  • Boc-protected halo-azaindole (e.g., 1-Boc-4-chloro-7-azaindole) (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, BrettPhos Pd G4) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, t-BuOH)

  • Inert gas supply (Nitrogen or Argon) and glovebox (recommended)

  • Schlenk flask or sealed vial

Procedure:

  • In a glovebox, charge a Schlenk flask or vial with the palladium pre-catalyst (e.g., BrettPhos Pd G4, 5 mol%), the ligand (e.g., BrettPhos, 5 mol%), and the base (e.g., K₃PO₄, 1.4 eq).[11]

  • Add the Boc-protected halo-azaindole (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent (e.g., t-BuOH) via syringe.

  • Seal the vessel and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, partition the mixture between ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Boc-protected azaindoles in drug discovery.

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_end Final Product start Halo-Azaindole boc_protection Boc Protection start->boc_protection Boc₂O, Base coupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) boc_protection->coupling R-B(OH)₂ or R₂NH Pd Catalyst, Base deprotection Boc Deprotection (TFA) coupling->deprotection TFA, DCM end Functionalized Azaindole (e.g., Kinase Inhibitor) deprotection->end

Caption: General synthetic workflow for functionalized azaindoles.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Inhibitor Azaindole-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

sar_logic Core 7-Azaindole Core (Hinge Binding) Activity Biological Activity (e.g., Kinase Inhibition) Core->Activity Essential for Activity R1 R1 Substitution (Solubility, Selectivity) R1->Activity Modulates R2 R2 Substitution (Potency, Lipophilicity) R2->Activity Modulates

Caption: Logic of a Structure-Activity Relationship (SAR) study.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of tert-Butyl 1H-pyrr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate?

A1: The most prevalent and direct method is the N-acylation (Boc protection) of 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base and often with a catalyst to improve reaction rates and yield.

Q2: Why is a catalyst like 4-DMAP often used in this reaction?

A2: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. It reacts with Boc anhydride to form a more reactive intermediate, a Boc-pyridinium species. This intermediate is more susceptible to nucleophilic attack by the nitrogen of 6-azaindole, which is relatively electron-deficient and therefore less nucleophilic. The use of DMAP accelerates the rate of the Boc protection reaction, often leading to higher yields and shorter reaction times.

Q3: What are some common solvents and bases used for this synthesis?

A3: Common solvents include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN). The choice of base is critical and can significantly impact the yield. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH) are frequently used, as are organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).

Q4: Can this reaction be performed without a catalyst?

A4: While the reaction can proceed without a catalyst, it is often much slower and may result in lower yields, especially given the reduced nucleophilicity of the nitrogen atom in the 6-azaindole ring system. For efficient and high-yielding synthesis, a catalyst like DMAP is highly recommended.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Cause 1: Incomplete Deprotonation of 1H-pyrrolo[2,3-c]pyridine

  • Recommendation: The acidity of the N-H bond in 6-azaindole is a critical factor. If a weak base is used, deprotonation may be incomplete, leading to a low concentration of the nucleophilic anion. Consider switching to a stronger base. For instance, if you are using triethylamine (TEA), you might get a better yield with a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and of high purity.

Possible Cause 2: Low Nucleophilicity of the Starting Material

  • Recommendation: The pyridine ring in 6-azaindole is electron-withdrawing, which reduces the nucleophilicity of the pyrrole nitrogen. The addition of a catalyst such as 4-DMAP is crucial to activate the Boc anhydride and facilitate the reaction. If you are already using DMAP, ensure it is of high quality and used in an appropriate catalytic amount (typically 5-10 mol%).

Possible Cause 3: Reaction Temperature is Too Low

  • Recommendation: While many Boc protections proceed at room temperature, less nucleophilic substrates may require heating to achieve a reasonable reaction rate and yield. Try gradually increasing the reaction temperature, for example, to 40-60 °C, and monitor the progress by TLC or LC-MS.

Issue 2: Formation of Multiple Products or Impurities

Possible Cause 1: Side Reactions due to Excess Reagents

  • Recommendation: Using a large excess of Boc anhydride or base can sometimes lead to side reactions. While a slight excess of Boc anhydride (e.g., 1.1-1.5 equivalents) is common, a very large excess should be avoided. Ensure accurate measurement of all reagents.

Possible Cause 2: Instability of the Product Under Reaction or Workup Conditions

  • Recommendation: Although the Boc group is generally stable, prolonged exposure to harsh conditions should be avoided. Ensure the workup procedure is not overly acidic or basic. A simple aqueous workup followed by extraction is usually sufficient.

Possible Cause 3: Presence of Water in the Reaction

  • Recommendation: If using a highly reactive base like NaH, ensure that the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water can quench the base and hydrolyze the Boc anhydride.

Data Presentation

The following table summarizes various reported conditions for the synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, highlighting the impact of different reagents on the reaction yield.

Starting MaterialBoc₂O (equiv.)Base (equiv.)Catalyst (mol%)SolventTemperatureTime (h)Yield (%)Reference
1H-pyrrolo[2,3-c]pyridine1.1K₂CO₃ (2.0)DMAP (5)THFRoom Temp.15High (not specified)Patent US9617258B2
1H-pyrrolo[2,3-c]pyridine1.2NaH (1.2)-THF0 °C to RT4>95General Procedure
1H-pyrrolo[2,3-c]pyridine1.5TEA (1.5)DMAP (10)DCMRoom Temp.1680-90General Procedure
1H-pyrrolo[2,3-c]pyridine1.1-DMAP (10)MeCNRoom Temp.12ModerateInferred

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis with Potassium Carbonate

This protocol is adapted from a patented procedure and is a reliable method for the synthesis.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF, add potassium carbonate (2.0 eq) and 4-DMAP (0.05 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product 6-Azaindole 6-Azaindole ReactionVessel Reaction Mixture in Solvent (e.g., THF) 6-Azaindole->ReactionVessel Boc2O Boc2O Boc2O->ReactionVessel Base Base Base->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Completion Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification FinalProduct tert-Butyl 1H-pyrrolo[2,3-c] pyridine-1-carboxylate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

TroubleshootingYield LowYield Low Yield Observed CheckBase Is the base strong enough? (e.g., K2CO3, NaH) LowYield->CheckBase CheckCatalyst Is a catalyst being used? (e.g., DMAP) CheckBase->CheckCatalyst Yes UseStrongerBase Action: Use a stronger base CheckBase->UseStrongerBase No CheckTemp Is the reaction temperature optimized? CheckCatalyst->CheckTemp Yes AddCatalyst Action: Add DMAP (5-10 mol%) CheckCatalyst->AddCatalyst No CheckPurity Are starting materials pure and anhydrous? CheckTemp->CheckPurity Yes IncreaseTemp Action: Increase temperature (e.g., to 40-60 °C) CheckTemp->IncreaseTemp No PurifyReagents Action: Use fresh, pure reagents and anhydrous solvent CheckPurity->PurifyReagents No

Caption: Troubleshooting decision tree for low yield in the synthesis.

Optimization

Technical Support Center: 1H-Pyrrolo[2,3-c]pyridine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-c]pyridine, a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Chichibabin synthesis of 2-phenyl-7-azaindole is giving a low yield and several byproducts. What are the common side reactions, and how can I minimize them?

A1: A common issue in the Chichibabin synthesis of 7-azaindoles, particularly when using substituted picolines, is the self-condensation or dimerization of the picoline starting material.[1][2] This side reaction can significantly reduce the yield of the desired product.

Common Side Reactions:

  • Picoline Dimerization: The lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting picoline. This can lead to the formation of various dimeric byproducts. In the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline, a 1,4-addition of the incipient benzyllithium to the picoline starting material is a facile side reaction.[1] Warming the reaction mixture of lithiated 2-fluoro-3-picoline to 0°C can lead to a dimer resulting from a 1,2-addition in up to 88% yield.[1]

  • LDA Adduct Formation: The strong base, such as Lithium Diisopropylamide (LDA), can react with the nitrile component (e.g., benzonitrile) to form an amidinolithium adduct. This consumption of LDA can leave starting material unreacted.[1]

Troubleshooting & Optimization:

To minimize these side reactions and improve the yield of your 2-phenyl-7-azaindole, consider the following strategies:

  • Stoichiometry of the Base: Using an excess of LDA (e.g., 2.1 equivalents) is crucial. A single equivalent can result in significantly lower yields (15-20%). The second equivalent is believed to be necessary for a tautomerization step following the cyclization.[1]

  • Order of Addition: The order of adding the reagents can impact the yield. While adding the picoline to LDA followed by the nitrile gives a good yield (80%), reversing the order (nitrile to LDA, then picoline) can slightly improve the yield to 82%.[1]

  • Temperature Control: Maintain a low temperature (-40 °C) during the addition of reagents and throughout the reaction to suppress the formation of dimeric byproducts.[1]

Below is a diagram illustrating the key reaction and the major side reaction pathway in the Chichibabin synthesis.

chichibabin_synthesis cluster_main Desired Reaction Pathway cluster_side Side Reaction: Picoline Dimerization 2-Fluoro-3-picoline 2-Fluoro-3-picoline Lithiated Picoline Lithiated Picoline 2-Fluoro-3-picoline->Lithiated Picoline LDA Cyclization Intermediate Cyclization Intermediate Lithiated Picoline->Cyclization Intermediate + Benzonitrile Lithiated Picoline_side Lithiated Picoline Benzonitrile Benzonitrile 2-Phenyl-7-azaindole 2-Phenyl-7-azaindole Cyclization Intermediate->2-Phenyl-7-azaindole Picoline Dimer Picoline Dimer Lithiated Picoline_side->Picoline Dimer + 2-Fluoro-3-picoline 2-Fluoro-3-picoline_side 2-Fluoro-3-picoline

Caption: Chichibabin synthesis pathway and a common dimerization side reaction.

Q2: I am attempting a domino reaction for 7-azaindole synthesis and observing the formation of 7-azaindoline as a major byproduct. How can I control the chemoselectivity?

A2: The formation of 7-azaindoline instead of the desired 7-azaindole in domino reactions involving starting materials like 2-fluoro-3-methylpyridine and arylaldehydes is highly dependent on the choice of the alkali-amide base.[3][4]

Controlling Chemoselectivity:

The counterion of the amide base plays a crucial role in determining the reaction outcome.

  • For 7-Azaindoline (Undesired Product): Using Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) has been shown to exclusively or predominantly produce the reduced 7-azaindoline.[3][4]

  • For 7-Azaindole (Desired Product): Switching to Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) favors the formation of the desired 7-azaindole.[3][4]

Quantitative Data on Base-Dependent Selectivity:

Base Used7-Azaindoline Yield7-Azaindole Yield
LiN(SiMe₃)₂56% (isolated)Not observed
KN(SiMe₃)₂18%56%
NaN(SiMe₃)₂No reactionNo reaction

Yields are based on a specific reaction between 2-fluoro-3-picoline and benzaldehyde.[3]

Experimental Protocol to Favor 7-Azaindole:

  • To a solution of 2-fluoro-3-methylpyridine (1 equivalent) and an arylaldehyde (1 equivalent) in a suitable solvent (e.g., diisopropyl ether), add KN(SiMe₃)₂ (3 equivalents).

  • Heat the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography.

The following diagram illustrates the decision-making process for controlling the selectivity of this reaction.

domino_reaction_selectivity Start Start Desired_Product Desired Product? Start->Desired_Product Use_KN Use KN(SiMe3)2 Desired_Product->Use_KN 7-Azaindole Use_LiN Use LiN(SiMe3)2 Desired_Product->Use_LiN 7-Azaindoline Yields_Azaindole Favors 7-Azaindole Use_KN->Yields_Azaindole Yields_Azaindoline Favors 7-Azaindoline Use_LiN->Yields_Azaindoline

Caption: Base selection for controlling chemoselectivity in domino synthesis.

Q3: My Fischer indole synthesis for a 7-azaindole derivative is resulting in a very low yield or complete failure. What are the potential reasons?

A3: The Fischer indole synthesis, while versatile for indoles, can be challenging when applied to the synthesis of azaindoles due to the electron-deficient nature of the pyridine ring. Several factors can contribute to low yields or reaction failure.

Potential Causes for Low Yield/Failure:

  • Unfavorable[5][5]-Sigmatropic Rearrangement: The electron-withdrawing nature of the nitrogen atom in the pyridine ring can disfavor the key[5][5]-sigmatropic rearrangement step.

  • N-N Bond Cleavage: Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of cyclization.[6]

  • Harsh Reaction Conditions: The high temperatures and strong acidic conditions often required for the Fischer synthesis can lead to the degradation of starting materials or products.

  • Steric Hindrance: Bulky substituents on either the pyridylhydrazine or the carbonyl compound can impede the reaction.

Troubleshooting Workflow:

fischer_troubleshooting Start Low Yield in Fischer Azaindole Synthesis Check_Catalyst Optimize Acid Catalyst and Concentration Start->Check_Catalyst Check_Temp Vary Reaction Temperature and Time Check_Catalyst->Check_Temp Check_Substituents Evaluate Substituent Effects Check_Temp->Check_Substituents Consider_Protecting_Group Introduce Protecting Group on Pyridine N Check_Substituents->Consider_Protecting_Group Electron-withdrawing substituents Alternative_Route Consider Alternative Synthesis Route (e.g., Bartoli, Madelung) Check_Substituents->Alternative_Route Steric hindrance or unfavorable electronics

Caption: Troubleshooting workflow for the Fischer 7-azaindole synthesis.

Experimental Protocol for a Modified Fischer Indole Synthesis:

For challenging substrates, a modified approach using microwave irradiation can sometimes improve yields and reduce reaction times.

  • Combine the pyridylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.2 equivalents) in a microwave-safe vessel.

  • Add a suitable solvent and acid catalyst (e.g., polyphosphoric acid).

  • Heat the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specific duration (e.g., 10-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, neutralize it, and extract the product.

  • Purify by column chromatography.

Q4: I am observing significant tar formation in my Madelung synthesis of 7-azaindole. How can I improve the reaction?

A4: The Madelung synthesis typically requires high temperatures and strong bases, which can lead to decomposition and tar formation, especially with sensitive substrates.

Strategies to Mitigate Tar Formation:

  • Milder Bases: While traditional Madelung synthesis uses strong bases like sodium ethoxide at high temperatures, newer modifications may employ milder bases at lower temperatures.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions that can contribute to tar formation.

  • Purification of Starting Materials: Ensure the N-acyl-o-aminopyridine starting material is of high purity, as impurities can promote decomposition.

  • Gradual Heating: Heat the reaction mixture gradually to the target temperature to avoid rapid, uncontrolled decomposition.

  • Solvent Choice: The choice of a high-boiling, inert solvent is critical to maintain a consistent reaction temperature.

Summary of Quantitative Data on Side Reactions

The following table summarizes available quantitative data on the formation of byproducts in different synthetic routes to 1H-pyrrolo[2,3-c]pyridine derivatives.

Synthesis MethodDesired ProductSide ProductReaction ConditionYield of Desired ProductYield of Side ProductReference
Chichibabin2-Phenyl-7-azaindolePicoline Dimer (1,2-addition)Lithiated 2-fluoro-3-picoline warmed to 0°C-88%[1]
Chichibabin2-Phenyl-7-azaindole-2.1 eq. LDA, -40°C, picoline then nitrile80%-[1]
Chichibabin2-Phenyl-7-azaindole-2.1 eq. LDA, -40°C, nitrile then picoline82%-[1]
Domino Reaction7-Azaindole derivative7-Azaindoline derivativeKN(SiMe₃)₂ base56%18%[3]
Domino Reaction7-Azaindoline derivative7-Azaindole derivativeLiN(SiMe₃)₂ base-56% (isolated)[3]

References

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Pyrrolopyridines

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Boc (tert-butyloxycarbonyl) deprotection of pyrrolopy...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Boc (tert-butyloxycarbonyl) deprotection of pyrrolopyridines.

Troubleshooting Guide

This section addresses specific problems that may arise during the Boc deprotection of pyrrolopyridine derivatives and offers potential solutions.

Question 1: My Boc deprotection reaction is incomplete or sluggish, with significant starting material remaining.

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group, which can be influenced by the electronic properties of the pyrrolopyridine ring system.[1]

    • Solution 1: Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., TFA or HCl) and monitor the reaction closely by TLC or LC-MS.[2]

    • Solution 2: Use a Stronger Acid System: Switch to a more potent acidic solution, such as 4M HCl in dioxane or ethyl acetate, which can be more effective than TFA in dichloromethane (DCM).[3][4]

  • Steric Hindrance: The Boc-protected nitrogen might be in a sterically hindered environment within the pyrrolopyridine structure, making it less accessible to the acid catalyst.[1][5]

    • Solution: Increase Reaction Temperature or Time: Gently heating the reaction or extending the reaction time can help overcome steric barriers.[1][5] However, be cautious of potential side reactions with increased temperature.

  • Poor Substrate Solubility: The Boc-protected pyrrolopyridine may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[1]

    • Solution: Alter the Solvent System: Experiment with different solvent systems to ensure complete dissolution of the starting material.

Question 2: I am observing significant side product formation, particularly tert-butylation of my pyrrolopyridine ring or other functional groups.

Possible Cause and Solution:

  • Reactive Tert-Butyl Cation Intermediate: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[5] This electrophile can attack nucleophilic sites on your pyrrolopyridine molecule, especially electron-rich aromatic rings, leading to unwanted alkylation.[2][5][6]

    • Solution: Use Scavengers: Introduce a scavenger into the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[2][5] Common scavengers include:

      • Triisopropylsilane (TIS): Highly effective at reducing the tert-butyl cation.[5]

      • Water: Can trap the cation to form tert-butanol.[5]

      • Thioanisole: Useful for protecting sulfur-containing groups and electron-rich aromatic systems.[5]

      • Anisole: Can also be used to trap the tert-butyl cation.[2]

A general recommendation is to use a scavenger cocktail, such as TFA/TIS/H₂O (95:2.5:2.5).[5]

Question 3: My pyrrolopyridine derivative is degrading under the acidic deprotection conditions.

Possible Cause and Solution:

  • Presence of Acid-Sensitive Functional Groups: The substrate may contain other functional groups that are labile to strong acids, leading to decomposition.[1][4]

    • Solution 1: Milder Acidic Conditions: Employ milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[3]

    • Solution 2: Lewis Acid-Mediated Deprotection: Use Lewis acids, which offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) in DCM can be effective under milder conditions.[3][7]

    • Solution 3: Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or even hot water can effect deprotection without any acid.[3][8] This method is particularly useful for sensitive substrates.

    • Solution 4: Alternative Reagents: For highly sensitive substrates, consider methods like using oxalyl chloride in methanol.[3][9]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected pyrrolopyridine (a free amine) is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the disappearance of the starting material and the appearance of the product with the expected mass.[3]

Q2: What are some "green" or more environmentally friendly methods for Boc deprotection?

A2: Yes, several approaches aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[3] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium and catalyst system.[10]

Q3: Can I perform the Boc deprotection in situ after a previous reaction step?

A3: While possible, it is generally recommended to purify the Boc-protected intermediate before proceeding with deprotection.[11] This is because the deprotection should be a clean reaction, and purification of the final amine product can be more challenging than purifying the protected intermediate.[11] If you do attempt an in-situ deprotection, be mindful of potential complications during the work-up, as basic amines may be extracted into an acidic aqueous layer.[11]

Q4: Are there any non-acidic methods for Boc deprotection?

A4: Yes, besides thermal deprotection, other non-acidic methods exist. For instance, a potassium trimethylsilanolate/butyronitrile (KOTMS/PrCN) system has been developed for the mild deprotection of N-heterocycles.[12] This method tolerates a variety of sensitive functional groups.[12]

Data Summary

The following tables summarize reaction conditions for various Boc deprotection methods. Note that optimal conditions may vary depending on the specific pyrrolopyridine substrate.

Table 1: Acidic Boc Deprotection Methods

Reagent/SolventTemperatureTypical Reaction TimeNotes
TFA in DCM (20-50%)0°C to RT30 min - 4 hStandard method; may cause degradation of sensitive substrates.[4]
4M HCl in DioxaneRoom Temperature1 - 4 hA stronger acid system, often more effective than TFA/DCM.[3]
p-Toluenesulfonic Acid (pTSA)Room TemperatureVariableMilder alternative to TFA and HCl.[3]
Aqueous Phosphoric AcidRoom TemperatureVariableA milder protic acid option.[3]

Table 2: Alternative Boc Deprotection Methods

Reagent/SolventTemperatureTypical Reaction TimeNotes
Zinc Bromide (ZnBr₂) in DCMRoom TemperatureVariableLewis acid method, good for acid-sensitive substrates.[3]
Thermal in TFE or Water150°C - 240°C30 min - 1 hAcid-free method, suitable for sensitive molecules.[8]
Oxalyl Chloride in MethanolRoom Temperature1 - 4 hVery mild method, tolerant of acid-labile esters.[3][9]
Choline Chloride:pTSA (DES)Room Temperature10 - 30 min"Green" and efficient method.[10]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the Boc-protected pyrrolopyridine (1 equivalent) in DCM (e.g., 0.1-0.2 M concentration).

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (typically 20-50% v/v) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[5]

  • The crude product (often as a TFA salt) can then be purified by standard methods or neutralized with a mild base.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolve the Boc-protected pyrrolopyridine (1 equivalent) in a minimal amount of a suitable solvent if necessary, or directly in the HCl/dioxane solution.

  • Add a 4M solution of HCl in 1,4-dioxane (sufficient to achieve desired final concentration, often used in excess).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Boc Deprotection using Zinc Bromide (ZnBr₂)

  • Dissolve the Boc-protected pyrrolopyridine (1 equivalent) in dichloromethane (DCM).

  • Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[3]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate or ammonium hydroxide) and the product is extracted with an organic solvent.

  • The organic layer is then dried and concentrated to yield the crude product, which can be further purified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Boc-Pyrrolopyridine reagents Add Solvent & Scavengers start->reagents cool Cool to 0°C (if needed) reagents->cool add_acid Add Deprotection Reagent cool->add_acid stir Stir at RT add_acid->stir monitor Monitor (TLC/LC-MS) stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete purify Purify Product concentrate->purify end Characterize Final Product purify->end

General workflow for Boc deprotection.

troubleshooting_flowchart start Boc Deprotection Issue? incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No increase_acid Increase Acid Conc. / Use Stronger Acid incomplete->increase_acid Yes increase_temp_time Increase Temp / Time incomplete->increase_temp_time Yes, Steric Hindrance? degradation Substrate Degradation? side_products->degradation No add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes, t-Butylation? milder_acid Use Milder Acid (pTSA) degradation->milder_acid Yes lewis_acid Use Lewis Acid (ZnBr2) degradation->lewis_acid Yes thermal Use Thermal Deprotection degradation->thermal Yes end Problem Solved degradation->end No increase_acid->end increase_temp_time->end add_scavenger->end milder_acid->end lewis_acid->end thermal->end

Troubleshooting decision tree for Boc deprotection.

References

Optimization

Preventing byproduct formation in Sonogashira coupling of azaindoles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Sonogashira coupling of azaindole substrates. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant amounts of alkyne homocoupling (Glaser byproduct) in my Sonogashira reaction with an azaindole. What are the primary causes and how can I prevent this?

A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and it is primarily promoted by two factors: the presence of a copper(I) co-catalyst and exposure to oxygen. The copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of a diyne byproduct. Azaindoles, being electron-deficient heterocycles, can sometimes result in slower cross-coupling rates, which provides more opportunity for the competing homocoupling pathway.

To minimize Glaser byproducts, consider the following strategies:

  • Implement Copper-Free Conditions: The most effective way to eliminate copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[1] These methods may require more active palladium catalysts or higher reaction temperatures but directly address the root cause of this side reaction.

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of the inert gas throughout the entire experiment.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.

Q2: My reaction is resulting in dehalogenation of my haloazaindole starting material. How can I avoid this?

A2: Dehalogenation is another potential side reaction where the halogen atom on the azaindole is replaced by a hydrogen atom. This can be caused by harsh reaction conditions or certain catalyst/ligand combinations. To mitigate dehalogenation:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. It is often better to run the reaction at a lower temperature for a longer duration.

  • Choice of Base and Solvent: The selection of the base and solvent system can influence the extent of dehalogenation. It is advisable to screen different bases and solvents to find the optimal combination for your specific substrate.

  • Use a More Reactive Halide: If possible, use a more reactive haloazaindole. The reactivity order is generally I > Br > Cl.[2] Using an iodo-azaindole allows for milder reaction conditions, which can suppress dehalogenation.

Q3: The Sonogashira coupling with my chloro-azaindole is sluggish and gives low yields. What can I do to improve the reaction?

A3: Chloro-azaindoles are significantly less reactive than their bromo or iodo counterparts due to the strong C-Cl bond. To achieve successful coupling, more forcing conditions or specialized catalyst systems are often necessary:

  • Employ a More Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the activation of C-Cl bonds. A novel Pd(OAc)₂/dppb catalyst system has been reported to be effective for 2-chloropyridines, which are structurally related to azaindoles.[3]

  • Increase Reaction Temperature: Higher temperatures are typically required for the coupling of chloro-arenes. Reactions may need to be heated to temperatures in the range of 80-120 °C.

  • Screen Different Solvents and Bases: The choice of solvent and base is crucial. For challenging couplings, polar aprotic solvents like DMF or NMP, in combination with bases such as Cs₂CO₃ or K₂CO₃, can be effective.

Q4: Can the position of the nitrogen atom in the azaindole ring affect the outcome of the Sonogashira coupling?

A4: Yes, the position of the endocyclic nitrogen atom influences the electronic properties of the azaindole ring system.[4] This can affect the reactivity of the halo-azaindole and its potential to coordinate with the palladium catalyst. The electron-deficient nature of the pyridine ring within the azaindole structure can alter the reactivity compared to indoles.[4] Therefore, reaction conditions may need to be optimized for different azaindole isomers (e.g., 4-azaindole, 5-azaindole, 6-azaindole, 7-azaindole).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in the Sonogashira coupling of azaindoles.

Logical Workflow for Troubleshooting Low Yield/No Reaction

G start Low or No Yield check_reagents Verify Reagent Quality (Catalyst, Base, Solvent, Azaindole, Alkyne) start->check_reagents check_setup Ensure Inert Atmosphere (Degassing, Positive Pressure) check_reagents->check_setup Reagents OK optimize_conditions Systematically Optimize Conditions check_setup->optimize_conditions Setup OK catalyst Evaluate Catalyst System (Ligand, Pd Source) optimize_conditions->catalyst temp Adjust Temperature catalyst->temp base_solvent Screen Base and Solvent temp->base_solvent success Successful Coupling base_solvent->success Optimization Complete

Caption: Troubleshooting workflow for low yields.

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider a pre-catalyst that is more stable.
Poor quality of reagentsEnsure solvents are anhydrous and bases are pure. Amine bases can degrade over time and may need to be distilled.
Insufficiently inert atmosphereThoroughly degas all solvents and reagents and maintain a positive pressure of argon or nitrogen.
Inappropriate reaction conditionsFor less reactive halides (e.g., chlorides), increase the reaction temperature and consider a more polar solvent like DMF or NMP.
Significant Homocoupling Presence of oxygenImprove degassing procedures and ensure a leak-proof reaction setup.
Copper-catalyzed side reactionSwitch to a copper-free protocol. If copper is necessary, use the lowest effective catalyst loading.
High alkyne concentrationAdd the alkyne to the reaction mixture slowly via a syringe pump.
Dehalogenation of Azaindole Reaction temperature is too highLower the reaction temperature and increase the reaction time.
Unsuitable base or solventScreen alternative bases (e.g., organic vs. inorganic) and solvents.
Multiple Unidentified Byproducts Catalyst decompositionThe reaction mixture turning black with precipitate can indicate palladium black formation. Try a different ligand or solvent. THF has been anecdotally reported to promote palladium black formation in some cases.
Substrate decompositionAzaindoles can be sensitive to very high temperatures or strongly basic/acidic conditions. Confirm the stability of your starting material under the reaction conditions without the coupling partners.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Sonogashira coupling of haloazaindoles, with reported yields. Quantitative data on byproduct formation is often not detailed in the literature, so the focus is on conditions that provide good to excellent yields of the desired product.

Azaindole SubstrateHalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Amino-halo-pyridine (precursor to 7-azaindole)IPd(PPh₃)₄ / CuI----[5]
Amino-halo-pyridine (precursor to 5-azaindole)-PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60Good[5]
N-alkyl-2-chloro-aminopyridine (precursor to N-alkylazaindole)ClPd(OAc)₂ / dppb---High[3]
3,4-dibromopyridine (precursor to 6-azaindole)BrPd-catalyzed---up to 80[6]
3,4-dibromopyridine (precursor to 5-azaindole)BrPd-catalyzed---up to 87[6]

Key Reaction Pathways

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and, in the conventional method, a copper cycle. Understanding these pathways is crucial for troubleshooting.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reaction: Homocoupling pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-X] pd0->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd [Ar-Pd(II)(L)₂-C≡CR] transmetalation->alkynyl_pd reductive_elim Reductive Elimination alkynyl_pd->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elim->product azaindole Halo-Azaindole (Ar-X) azaindole->pd0 Oxidative Addition alkyne Terminal Alkyne (H-C≡CR) cu_acetylide Copper(I) Acetylide (Cu-C≡CR) alkyne->cu_acetylide Deprotonation cu_acetylide->transmetalation CuX homo_product Diyne (R-C≡C-C≡C-R) cu_acetylide->homo_product Oxidative Dimerization cuI Cu(I) cuI->cu_acetylide base Base base->alkyne oxygen O₂ oxygen->cu_acetylide G prep 1. Preparation - Add solid reagents to Schlenk flask inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) prep->inert add_reagents 3. Reagent Addition - Add degassed solvent, base, and alkyne inert->add_reagents reaction 4. Reaction - Heat and stir - Monitor progress (TLC, LC-MS) add_reagents->reaction workup 5. Work-up - Cool, dilute, and perform aqueous wash reaction->workup purify 6. Purification - Dry, concentrate, and perform column chromatography workup->purify product Pure Product purify->product

References

Troubleshooting

Stability of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate under acidic conditions

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key intermediate for resear...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate stable under standard acidic N-Boc deprotection conditions?

A1: No, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is sensitive to strong acidic conditions commonly used for Boc deprotection, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). These conditions can lead to the degradation of the azaindole ring system, resulting in low yields or complete decomposition of the starting material.[1]

Q2: What are the signs of degradation when using acidic conditions for deprotection?

A2: Degradation of the 6-azaindole ring can manifest as the formation of a complex mixture of unidentifiable byproducts, often observed as smearing on a thin-layer chromatography (TLC) plate or multiple peaks in an LC-MS analysis.[1] This indicates that the heterocyclic core, and not just the Boc group, is reacting.

Q3: Are there milder acidic conditions that can be used for the deprotection of this compound?

A3: Yes, milder acidic conditions have been reported to be effective for the deprotection of N-Boc protected sensitive heterocycles. One such reported method is the use of oxalyl chloride in methanol, which can effect deprotection at room temperature.[2] Another approach is the use of p-toluenesulfonic acid (pTSA) in a deep eutectic solvent, which has been shown to be a green and efficient method for N-Boc deprotection.[3]

Q4: Can non-acidic methods be used to remove the Boc group from this compound?

A4: Yes, given the acid sensitivity of the 6-azaindole core, non-acidic deprotection methods are a viable alternative. For instance, basic conditions using sodium carbonate in refluxing 1,2-dimethoxyethane (DME) have been successfully employed for the deprotection of N-Boc azaindoles.[4] Thermal deprotection is another potential acid-free method.[1]

Troubleshooting Guide

Issue 1: Complete decomposition of starting material during deprotection.

  • Cause: The 6-azaindole ring is likely degrading under the strongly acidic conditions (e.g., neat TFA, concentrated HCl). The pyrrole moiety of the azaindole is electron-rich and susceptible to acid-mediated polymerization or rearrangement.

  • Solution:

    • Immediately switch to milder acidic conditions or a non-acidic method.

    • Recommendation: Attempt deprotection using oxalyl chloride in methanol at room temperature or explore basic conditions with sodium carbonate.

Issue 2: Low yield of the deprotected product with multiple side products observed.

  • Cause: The acidic conditions are likely too harsh, causing partial degradation of the desired product. Even with milder acids, prolonged reaction times or elevated temperatures can lead to decomposition.

  • Solution:

    • Carefully monitor the reaction progress by TLC or LC-MS at short intervals.

    • Optimize the reaction conditions by lowering the temperature and reducing the reaction time.

    • Consider using a milder acidic reagent as outlined in the data table below.

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various conditions for the deprotection of N-Boc protected amines, with specific considerations for the acid-sensitive 1H-pyrrolo[2,3-c]pyridine core.

Reagent/ConditionSolventTemperatureTypical Reaction TimeExpected Outcome for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)Room Temp.0.5 - 2 hoursHigh risk of decomposition.[1]
Hydrochloric Acid (4M)1,4-DioxaneRoom Temp.0.5 - 4 hoursHigh risk of decomposition.[1]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp.1 - 4 hoursReported to be a mild and effective method for sensitive heterocycles, high potential for success.[2]
p-Toluenesulfonic Acid (pTSA)Choline Chloride (DES)Room Temp.10 - 30 minA green and rapid method, likely compatible with the substrate.[3]
Sodium Carbonate1,2-Dimethoxyethane (DME)Reflux15 min - 1 hourA proven basic alternative for N-Boc azaindole deprotection, high chance of success.[4]
Thermal DeprotectionNeat or high-boiling solvent>150 °CVariesA potential acid-free method, but requires high temperatures which may not be suitable for all substrates.[1]

Experimental Protocols

Protocol 1: Deprotection using Oxalyl Chloride in Methanol [2]

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Deprotection using Sodium Carbonate in DME [4]

  • Dissolve tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1 equivalent) in 1,2-dimethoxyethane (DME).

  • Add sodium carbonate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Deprotection_Workflow General Workflow for N-Boc Deprotection of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_product Final Product cluster_troubleshooting Troubleshooting start tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate deprotection Select Deprotection Method: - Mild Acidic (e.g., Oxalyl Chloride/MeOH) - Basic (e.g., Na2CO3/DME) start->deprotection Dissolve in appropriate solvent monitoring Monitor reaction progress by TLC/LC-MS deprotection->monitoring Stir at specified temperature workup Quench Reaction & Aqueous Work-up monitoring->workup Reaction complete decomposition Decomposition Observed monitoring->decomposition Degradation products detected incomplete Incomplete Reaction monitoring->incomplete Starting material remains extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product 1H-pyrrolo[2,3-c]pyridine purification->product decomposition->deprotection incomplete->monitoring Increase reaction time/temperature cautiously

Caption: Deprotection workflow for N-Boc-6-azaindole.

References

Optimization

How to avoid N-alkylation during pyrrolopyridine reactions

Welcome to the technical support center for pyrrolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges, with a specific focus on preventing undesired N-alkylation.

Frequently Asked Questions (FAQs)

Question: My pyrrolopyridine alkylation is giving a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for C-alkylation?

Answer: Achieving selective C-alkylation over N-alkylation is a common challenge due to the nucleophilic nature of both the pyrrole nitrogen and specific carbons on the ring. The selectivity is influenced by several factors, including the choice of base, solvent, temperature, and the use of protecting groups.

Troubleshooting Steps:

  • Protecting Group Strategy: The most reliable method to prevent N-alkylation is to temporarily protect the pyrrole nitrogen. Electron-withdrawing groups are particularly effective as they reduce the nucleophilicity of the nitrogen atom.[1][2]

    • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are common protecting groups that decrease the reactivity of the pyrrole nitrogen, allowing for a wider range of reactions with higher regioselectivity.[1]

    • Boc Group (tert-Butyloxycarbonyl): While widely used, care must be taken during deprotection, as the tert-butyl cation generated can sometimes lead to alkylation side products. Using a scavenger can mitigate this issue.[3]

  • Reaction Condition Optimization: If a protecting-group-free strategy is desired, carefully optimizing the reaction conditions is critical.

    • Base Selection: The choice of base can significantly influence the C/N selectivity. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. Stronger bases like sodium hydride (NaH) can lead to a higher proportion of N-alkylation by fully deprotonating the pyrrole nitrogen.[4][5]

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[4][5] The choice of solvent can influence the dissociation of the base and the solvation of the resulting anion, thereby affecting the nucleophilicity of the N vs. C atoms. In some cases, protic solvents may favor C-alkylation.[6]

    • Temperature Control: Running the reaction at a lower temperature can help minimize side reactions and may favor the desired C-alkylation pathway.[3][6]

  • Alternative Synthetic Routes: Consider direct C-H functionalization methods which are designed to be highly regioselective.

    • Palladium-catalyzed C-H arylation has been used for the direct C-2 arylation of N-methyl-7-azaindoles.[7]

    • Rhodium(III)-catalyzed oxidative alkylation provides a method for regioselective functionalization of N-aryl-7-azaindoles.[8]

Question: What is the best protecting group to use for preventing N-alkylation, and how do I remove it?

Answer: The ideal protecting group should be easy to install, stable to the reaction conditions for C-alkylation, and easy to remove selectively without affecting the rest of the molecule.[9] For pyrrolopyridines, electron-withdrawing sulfonyl groups are highly effective.[1]

Protecting GroupIntroduction ConditionsDeprotection ConditionsKey Advantages & Considerations
Tosyl (Ts) Tosyl chloride (TsCl), Base (e.g., NaH, Pyridine)Strong acid (e.g., HBr/AcOH), Reductive cleavage (e.g., Na/NH₃, SmI₂)Very stable, strongly electron-withdrawing. Removal can require harsh conditions.
2-Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride, BaseThiophenol and a mild base (e.g., K₂CO₃)Effective protection. Can be removed under mild, anhydrous conditions.[1]
Boc Boc anhydride ((Boc)₂O), DMAPAcid (e.g., TFA, HCl in dioxane)Mild introduction. Deprotection can generate a tert-butyl cation, which may cause side reactions.[3]

Troubleshooting & Optimization Workflow

This workflow provides a logical sequence for troubleshooting poor selectivity in pyrrolopyridine alkylation.

G start Problem: Low C-alkylation Selectivity (High N-alkylation) pg_check Is the Pyrrole Nitrogen Protected? start->pg_check protect_n Introduce an Electron-Withdrawing Protecting Group (e.g., Tosyl, Nosyl) pg_check->protect_n No optimize_cond Optimize Reaction Conditions pg_check->optimize_cond Yes (but still poor selectivity) or No (and want to avoid it) deprotect Perform C-alkylation, then Deprotect protect_n->deprotect end Achieved Selective C-Alkylation deprotect->end no_pg_path No (Protecting-Group-Free Strategy) base_select Evaluate Base: Use weaker base (K₂CO₃, Cs₂CO₃) instead of strong base (NaH) optimize_cond->base_select solvent_select Evaluate Solvent: Test different polar aprotic solvents (DMF, MeCN, DMSO) base_select->solvent_select temp_select Evaluate Temperature: Attempt reaction at lower temperature (e.g., 0 °C to RT) solvent_select->temp_select alternative_route Consider Alternative Routes: (e.g., Directed C-H Functionalization) temp_select->alternative_route alternative_route->end

Caption: Decision workflow for troubleshooting N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of Pyrrolopyridine with Tosyl Chloride

This protocol describes a general method for protecting the nitrogen of a pyrrolopyridine scaffold.

  • Reactant Preparation: Dissolve the pyrrolopyridine starting material (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care in an inert environment.[5]

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Protecting Group: Cool the mixture back down to 0 °C and add a solution of p-toluenesulfonyl chloride (Tosyl Chloride, 1.1 eq) in the same anhydrous solvent dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Deprotection of N-Tosyl Pyrrolopyridine

This protocol provides a method for removing the tosyl group. Conditions may need to be optimized depending on the substrate's sensitivity.

  • Reactant Preparation: Dissolve the N-tosyl pyrrolopyridine (1.0 eq) in a suitable solvent mixture, such as acetic acid and aqueous hydrobromic acid (HBr).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Logic Diagram: Selecting a Synthetic Strategy

The choice between a "Protecting Group" strategy and a "Condition Optimization" strategy depends on factors like step economy, substrate tolerance, and the desired scale of the reaction.

G start Goal: Selective C-Alkylation of Pyrrolopyridine decision Is adding two steps (protection/deprotection) acceptable for high selectivity? start->decision pg_strategy Strategy 1: Protecting Group (High Reliability) decision->pg_strategy Yes opt_strategy Strategy 2: Condition Optimization (Fewer Steps, More Screening) decision->opt_strategy No pg_step1 1. Protect Pyrrole-N (e.g., with TsCl) pg_strategy->pg_step1 pg_step2 2. Perform C-Alkylation pg_step1->pg_step2 pg_step3 3. Deprotect Pyrrole-N pg_step2->pg_step3 opt_step1 1. Screen Bases (K₂CO₃, Cs₂CO₃ vs. NaH) opt_strategy->opt_step1 opt_step2 2. Screen Solvents (DMF, MeCN, etc.) opt_step1->opt_step2 opt_step3 3. Screen Temperatures (Low to High) opt_step2->opt_step3

References

Troubleshooting

Technical Support Center: Efficient Coupling with tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This resource provides troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the selection of optimal catalysts and reaction conditions for various palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate?

A1: The primary challenges stem from the inherent properties of the 6-azaindole core. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity. This catalyst poisoning can lead to low or no product yield. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of adjacent C-H or C-X bonds, requiring careful optimization of reaction conditions. For N-heterocyclic compounds like azaindoles, sterically hindered and electron-rich phosphine ligands are often effective at mitigating catalyst inhibition.

Q2: Which palladium-catalyzed coupling reactions are most suitable for functionalizing the tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate core?

A2: The most common and effective methods for functionalizing this scaffold are:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling a halogenated derivative of the pyrrolopyridine with a boronic acid or ester.

  • Buchwald-Hartwig Amination: A powerful tool for creating C-N bonds by reacting a halogenated pyrrolopyridine with a primary or secondary amine.

  • Heck Reaction: Useful for C-C bond formation via the coupling of a halogenated pyrrolopyridine with an alkene.

Q3: How does the Boc protecting group influence the reactivity of the pyrrolo[2,3-c]pyridine core?

A3: The tert-butyloxycarbonyl (Boc) group on the pyrrole nitrogen serves to protect the N-H group and can modulate the electronic properties of the ring system. In many cases, N-protection of azaindoles leads to higher yields in cross-coupling reactions compared to their unprotected counterparts.[1] However, the Boc group is acid-labile and care should be taken to avoid acidic conditions during the reaction or workup.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Catalyst Inhibition/Deactivation The pyridine nitrogen can coordinate to the palladium center. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to sterically hinder this interaction. N-heterocyclic carbene (NHC) ligands can also be effective.[2]
Sub-optimal Base The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and anhydrous.[3]
Protodeboronation of Boronic Acid This side reaction is common with electron-rich or heteroaromatic boronic acids. Consider using the corresponding pinacol ester or trifluoroborate salt, which are often more stable.[2]
Poor Solubility of Reagents Ensure all reagents are fully dissolved at the reaction temperature. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[3]
Inefficient Pre-catalyst Activation If using a Pd(II) source like Pd(OAc)₂, ensure its efficient reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst can be beneficial.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Ligand Choice For heteroaromatic substrates, bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands like Xantphos are often superior to less sterically demanding ligands.[4][5]
Base Incompatibility Strong bases like NaOtBu or LHMDS are highly effective but may not be compatible with all functional groups. For sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially at a higher temperature.[5]
Aryl Halide Reactivity Aryl chlorides are less reactive than bromides or iodides. For aryl chlorides, a more active catalyst system, such as one employing a highly electron-rich and bulky ligand, is typically required.[5]
Catalyst Poisoning Similar to the Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. The use of appropriate bulky ligands is crucial to mitigate this effect.[4]
Presence of Oxygen Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

Catalyst Performance Data

The selection of the catalyst system is highly dependent on the specific coupling partners and the desired transformation. The following table summarizes typical catalyst systems and reported yields for coupling reactions on related azaindole scaffolds.

Coupling ReactionHalogenated SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80HighN/A
Suzuki-Miyaura5-Bromo-1-methyl-1H-indazole-3-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8075[6]
Buchwald-Hartwig4-Bromo-N-benzyl-7-azaindoleBenzamidePd(OAc)₂ / XantphosCs₂CO₃DioxaneN/A92N/A
Buchwald-Hartwig4-Bromo-N-ethyl-7-azaindolePhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃DioxaneN/A94N/A
Heck Reaction3,4-DibromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF80N/A[7]

Note: This table provides a qualitative guide. Optimal conditions should be determined experimentally for each specific reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the halogenated tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a Pd(OAc)₂/ligand combination, 1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination

This is a representative protocol that should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 equiv.), the amine (1.1-1.2 equiv.), the base (e.g., NaOtBu, 1.2-1.4 equiv.), the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[9]

Visual Guides

Catalyst_Selection_Workflow start Start: Define Coupling Reaction (Suzuki, Buchwald-Hartwig, Heck) substrate Substrate Analysis: - Halogen (Cl, Br, I) - Steric hindrance - Electronic properties start->substrate catalyst_choice Initial Catalyst & Ligand Selection substrate->catalyst_choice reaction_conditions Select Base, Solvent & Temperature catalyst_choice->reaction_conditions run_reaction Run Small-Scale Test Reaction reaction_conditions->run_reaction analysis Analyze Results: - Yield - Purity - Side Products run_reaction->analysis troubleshooting Troubleshooting Required? analysis->troubleshooting optimization Optimization: - Screen Ligands - Screen Bases - Vary Temperature troubleshooting->optimization Yes scale_up Scale-Up Reaction troubleshooting->scale_up No optimization->run_reaction Iterate

Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst 1. Catalyst System: - Use bulky, electron-rich ligand (e.g., XPhos) - Try a pre-formed Pd(0) catalyst start->check_catalyst check_base 2. Base: - Switch to a stronger base (K3PO4, Cs2CO3) - Ensure base is anhydrous and finely powdered check_catalyst->check_base check_boron 3. Boron Reagent: - Use pinacol ester or trifluoroborate salt - Check for degradation of boronic acid check_base->check_boron check_conditions 4. Reaction Conditions: - Ensure thorough degassing of solvent - Check for reagent solubility check_boron->check_conditions re_run Re-run optimized reaction check_conditions->re_run

References

Optimization

Technical Support Center: Purification of Polar Pyrrolopyridine Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrrolopyridine derivatives. Below you will find troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrrolopyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar pyrrolopyridine derivatives?

A1: The primary challenges stem from the inherent polarity and basicity of the pyrrolopyridine scaffold. These properties can lead to several issues during purification:

  • Poor retention in reversed-phase chromatography: Highly polar compounds may have weak interactions with non-polar stationary phases (like C18), causing them to elute in the solvent front with poor separation.

  • Strong adsorption and tailing in normal-phase chromatography: The basic nitrogen atoms in the pyrrolopyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and sometimes irreversible adsorption.

  • Co-elution of polar impurities: Structurally similar impurities, such as isomers or byproducts from the synthesis, often have similar polarities, making them difficult to separate from the target compound.

  • "Oiling out" during recrystallization: The high polarity of these derivatives can make it difficult to find a suitable single-solvent system for recrystallization, often resulting in the compound separating as an oil rather than forming crystals.

  • Compound degradation: Some pyrrolopyridine derivatives can be sensitive to the acidic nature of standard silica gel or to prolonged exposure to certain solvents and temperatures, leading to the formation of new impurities during purification.[1]

Q2: How can I improve the peak shape and reduce tailing for my basic pyrrolopyridine derivative during silica gel chromatography?

A2: Tailing is a common issue for basic compounds on silica gel due to strong interactions with acidic silanol groups. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a basic additive, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically 0.1-1%), can neutralize the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.[1]

  • Use deactivated silica gel: Pre-treating the silica gel with a basic solution can also reduce unwanted interactions.

  • Switch to an alternative stationary phase: Consider using alumina (basic or neutral) or a bonded-phase silica, such as an amino-propylated phase, which are more suitable for basic compounds.

Q3: My polar pyrrolopyridine derivative doesn't stick to my C18 column in reversed-phase HPLC. What can I do?

A3: Poor retention on reversed-phase columns is a common problem for highly polar compounds. Here are some strategies to increase retention:

  • Use a highly aqueous mobile phase: Start with a high percentage of the aqueous component in your mobile phase.

  • Employ a polar-embedded or polar-endcapped column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica or a bonded diol phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Use ion-pairing reagents: For ionizable pyrrolopyridine derivatives, adding an ion-pairing reagent to the mobile phase can increase retention. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.

Q4: What are the best starting points for developing a recrystallization protocol for a novel polar pyrrolopyridine derivative?

A4: Finding the right solvent system is key.

  • Solvent Screening: Start by testing the solubility of your compound in a range of common laboratory solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at both room temperature and at their boiling points. The ideal single solvent will dissolve the compound when hot but not when cold.

  • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. Common solvent pairs include ethanol/water, methanol/diethyl ether, and dichloromethane/hexanes.

  • "Oiling Out" Prevention: If your compound "oils out," try using a more dilute solution, cooling the solution more slowly, or adding a seed crystal to encourage crystallization.

Troubleshooting Guides

Issue 1: Colored Impurities in the Final Product
Symptom Possible Cause(s) Recommended Solution(s)
The purified compound is yellow, brown, or black, even after chromatography.- Oxidation: Pyrrole and pyridine rings can be susceptible to oxidation, especially when exposed to air and light.[2] - Residual Metal Catalysts: Trace amounts of catalysts (e.g., Pd, Ru, Fe) from the synthesis may remain. - Formation of Highly Conjugated Byproducts: The synthesis may produce small amounts of colored side products.- Minimize Exposure: Work quickly and, if possible, under an inert atmosphere (nitrogen or argon). Store the purified compound in amber vials at low temperatures.[2] - Charcoal Treatment: Dissolve the compound in a suitable solvent and stir with a small amount of activated charcoal to adsorb colored impurities. Filter the charcoal and proceed with the final purification step. Note that this may reduce the overall yield.[2] - Re-purification: A second, careful purification by column chromatography or recrystallization may be necessary.
Issue 2: Low Recovery After Column Chromatography
Symptom Possible Cause(s) Recommended Solution(s)
A significant loss of product is observed after purification by silica gel chromatography.- Irreversible Adsorption: The basic pyrrolopyridine may be strongly and irreversibly binding to the acidic silica gel. - Compound Instability: The compound may be degrading on the silica gel.[1] - Product is too polar for the eluent: The chosen solvent system may not be polar enough to elute the compound from the column.- Deactivate Silica Gel: Pre-treat the silica gel with a mobile phase containing a small amount of triethylamine or another base to neutralize acidic sites.[1] - Check Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots have appeared, which would indicate degradation. - Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, a system like dichloromethane/methanol may be necessary. In extreme cases, a small percentage of acetic or formic acid can be added if the compound is stable in acidic conditions.[2] - Switch to Reversed-Phase or HILIC: These techniques may be more suitable for highly polar compounds.
Issue 3: Co-elution of Impurities
Symptom Possible Cause(s) Recommended Solution(s)
Fractions from column chromatography contain the desired product along with one or more impurities.- Similar Polarity: The impurity and the product have very similar polarities. - Isomeric Impurities: Isomers formed during the synthesis are often difficult to separate.- Optimize Chromatography Conditions:     - Solvent System: Experiment with different solvent systems to exploit subtle differences in solubility and polarity.[1]     - Gradient Elution: Use a shallow gradient to improve separation.     - Different Stationary Phase: Switch to a different stationary phase (e.g., alumina, C18, or a HILIC column) that may offer different selectivity. - Recrystallization: If the impurity is present in a small amount, recrystallization can be a very effective method for achieving high purity.

Quantitative Data Summary

The following tables provide a summary of typical purification outcomes for polar heterocyclic compounds, including pyrrolopyridine derivatives, based on literature data.

Table 1: Comparison of Chromatographic Techniques for Polar Heterocycles

Technique Stationary Phase Typical Mobile Phase Purity Achieved Typical Recovery Reference
Normal-Phase ChromatographySilica GelDichloromethane/Methanol>95%60-90%[3]
Normal-Phase with AdditiveSilica GelDichloromethane/Methanol/Triethylamine>98%70-95%[1]
Reversed-Phase ChromatographyC18Water/Acetonitrile with 0.1% Formic Acid>99% (for moderately polar)80-98%General Knowledge
HILICSilica, Diol, or AmineAcetonitrile/Water with Ammonium Formate>99%85-99%General Knowledge

Table 2: Recrystallization Solvents and Outcomes for Pyrrolopyridine Analogs

Compound Type Recrystallization Solvent(s) Observed Purity Improvement Yield Reference
Aminopyridine DerivativesEtherCrystalline solid from gummy materialNot specified[4]
Fused Heterocyclic PyrrolesMethanol or EthanolHigh purity for subsequent reactionsNot specified[5]
2,6-diamino-3,5-dinitropyridineNMP-n-hexanePurity improved by 0.7%Not specified[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Pyrrolopyridine Derivative

This protocol is a general guideline for purifying a polar, basic pyrrolopyridine derivative using silica gel chromatography.

1. Preparation of the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally provides better separation than "wet loading" for polar compounds.[2]

2. Column Packing:

  • Choose an appropriate size column (a silica gel mass of 30-100 times the mass of the crude sample is a good starting point).[2]

  • Pack the column with silica gel using the "wet slurry" method with the initial, least polar eluent.

  • Ensure the silica bed is well-compacted and free of cracks or air bubbles.

3. Sample Loading:

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Add a thin layer of sand or celite on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection:

  • Begin eluting with a non-polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).

  • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol) and a basic modifier (e.g., 0.5% triethylamine). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Polar Pyrrolopyridine Derivative (Two-Solvent Method)

1. Solvent Selection:

  • Identify a "good" solvent in which your compound is soluble and a "bad" solvent in which it is insoluble, ensuring the two solvents are miscible.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the "good" solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

3. Induction of Crystallization:

  • Slowly add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy.

  • If too much "bad" solvent is added, add a few more drops of the "good" solvent until the solution becomes clear again.

4. Crystal Formation:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "bad" solvent or a cold mixture of the two solvents.

  • Dry the crystals thoroughly to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization synthesis Crude Pyrrolopyridine Derivative chromatography Column Chromatography (Silica, RP, or HILIC) synthesis->chromatography Initial Cleanup recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) chromatography->analysis If sufficiently pure recrystallization->analysis Final Product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Kinase Receptor (e.g., VEGFR, FMS) substrate Substrate Protein receptor->substrate atp ATP adp ADP atp->adp p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream response Cellular Response (Proliferation, Survival) downstream->response pyrrolopyridine Pyrrolopyridine Derivative pyrrolopyridine->receptor Inhibition

References

Troubleshooting

Optimizing reaction time and temperature for 6-azaindole synthesis

Welcome to the technical support center for the synthesis of 6-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 6-azaindole core?

A1: Several effective methods are employed for the synthesis of 6-azaindoles. The choice of method often depends on the available starting materials and the desired substitution pattern on the final molecule. The most common and versatile methods include:

  • Bartoli Indole Synthesis: This method utilizes the reaction of an ortho-substituted nitropyridine with a vinyl Grignard reagent. It is particularly useful for preparing 7-substituted 6-azaindoles.[1][2]

  • Fischer Indole Synthesis: A classic method that involves the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions. This method is efficient for producing 4- and 6-azaindoles, especially when the starting hydrazine has electron-donating groups.[3]

  • Leimgruber-Batcho Synthesis: This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. It is known for its high yields and mild reaction conditions.[4]

  • [4+1] Cyclization: A modern and scalable approach that involves the reaction of 3-amino-4-methylpyridines with an electrophilic C1 source, such as trifluoroacetic anhydride (TFAA). This method is a one-pot, metal-free synthesis.[5][6]

  • Hydrogenolysis of Chloro-Precursors: This method involves the catalytic hydrogenation of a chloro-substituted pyrrolopyridine, such as 7-chloro-1H-pyrrolo[2,3-c]pyridine, to afford the parent 6-azaindole.

Q2: I have a substituted 2-chloro-3-nitropyridine. Which synthesis method is most suitable?

A2: The Bartoli indole synthesis is the most direct and suitable method when starting with a 2-substituted-3-nitropyridine. This reaction is specifically designed to work with such precursors to yield 7-substituted 6-azaindoles.

Q3: Can I synthesize the parent, unsubstituted 6-azaindole using the Fischer indole synthesis?

A3: The Fischer indole synthesis is generally not successful with acetaldehyde, which would be required to produce the parent indole. However, it is possible to use a keto acid or pyruvic acid as the carbonyl component and then decarboxylate the resulting 6-azaindole-2-carboxylic acid to obtain the unsubstituted 6-azaindole.

Q4: Are there any metal-free methods for 6-azaindole synthesis?

A4: Yes, the [4+1] cyclization of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA) is a scalable and metal-free synthesis method.[5][6]

Troubleshooting Guides

Bartoli Indole Synthesis

Issue 1: Low Yield of 6-Azaindole

Potential CauseRecommended Solution
Insufficient Grignard Reagent The Bartoli reaction requires at least three equivalents of the vinyl Grignard reagent for optimal results.[2]
Low Reaction Temperature While the initial addition of the Grignard reagent is performed at a low temperature (e.g., -78 °C), the reaction mixture is typically warmed to a higher temperature (e.g., -20 °C) and stirred for several hours to ensure the reaction goes to completion.[1]
Substituent Effects The presence of a bulky substituent at the ortho-position of the nitro group generally leads to higher yields.[2]
Impure Starting Materials Ensure that the nitropyridine and the Grignard reagent are of high purity and that the reaction is carried out under anhydrous conditions.

Issue 2: Formation of Side Products

Potential Side ProductHow to Minimize
Anilines Formation of anilines can occur, especially with meta- or para-substituted nitroarenes. Ensure you are using an ortho-substituted nitropyridine for the synthesis of 7-substituted 6-azaindoles.
Unidentified byproducts Strong electron-withdrawing groups on the starting nitropyridine can lead to side reactions. If possible, choose a starting material with less activating or deactivating groups.

Data Presentation: Bartoli Synthesis of 6-Azaindoles

The following table summarizes the yields of various 7-substituted 6-azaindoles synthesized via the Bartoli reaction from their corresponding 2-substituted-3-nitropyridine precursors.

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22
Fischer Indole Synthesis

Issue 1: Low or No Product Formation

Potential CauseRecommended Solution
Inappropriate Acid Catalyst The choice of acid catalyst is crucial. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal catalyst may vary depending on the substrates, so screening different acids may be necessary.
Sub-optimal Temperature The Fischer indole synthesis often requires elevated temperatures. If the reaction is sluggish, consider cautiously increasing the temperature while monitoring for decomposition. Microwave-assisted synthesis can often improve yields and reduce reaction times.
Electron-withdrawing groups The Fischer indole synthesis of azaindoles works best with electron-donating groups on the pyridylhydrazine.[3]

Issue 2: Multiple Products Observed

Potential Side ProductHow to Minimize
Aldol Condensation Products If using a ketone with α-hydrogens, aldol condensation can be a competing reaction. Using a Lewis acid catalyst can sometimes favor the Fischer indole pathway.
Friedel-Crafts Type Products In the presence of a strong acid, side reactions involving electrophilic aromatic substitution on electron-rich starting materials or products can occur. Careful control of the reaction temperature and time can help to minimize these byproducts.
[4+1] Cyclization Synthesis

Issue 1: Reaction Failure

Potential CauseRecommended Solution
Incorrect Electrophile This reaction is sensitive to the choice of the C1 electrophile. Trifluoroacetic anhydride (TFAA) and difluoroacetic anhydride (DFAA) are effective. Acetic anhydride (Ac₂O) does not lead to the desired 6-azaindole.[6]
Substituents on the Pyridine Ring The presence of substituents at the α-position to the amino group can hinder the reaction.

Issue 2: Formation of Acetylated Side Products

Potential Side ProductHow to Minimize
Mono- and Di-acetylated aminopyridines This is observed when using acetic anhydride (Ac₂O) as the electrophile.[6] To obtain the 6-azaindole, use a more reactive electrophile such as trifluoroacetic anhydride (TFAA).

Experimental Protocols

Protocol 1: Bartoli Synthesis of 7-Chloro-6-azaindole

This protocol is adapted from a general method for the preparation of 4- and 6-azaindoles.[1]

Materials:

  • 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol)

  • Anhydrous Tetrahydrofuran (THF) (200 mL)

  • 20% Aqueous Ammonium Chloride (NH₄Cl) (150 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-chloro-3-nitropyridine in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the vinylmagnesium bromide solution dropwise to the stirred solution.

  • After the addition is complete, warm the reaction mixture to -20 °C and stir for 8 hours.

  • Quench the reaction by the slow addition of the 20% aqueous NH₄Cl solution.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-chloro-6-azaindole.

Protocol 2: [4+1] Cyclization for 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole

This is a general procedure based on the scalable synthesis of 6-azaindoles.[6]

Materials:

  • 3-Amino-4-methylpyridine

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Chloroform (CHCl₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a 0.2 M solution of 3-amino-4-methylpyridine in dry pyridine.

  • Cool the solution to 0 °C.

  • Add 3.3 equivalents of trifluoroacetic anhydride (TFAA) to the solution.

  • Allow the stirred reaction mixture to warm to room temperature and let it stand for 48 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous layer with chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness.

  • Purify the crude product by flash chromatography over silica gel using an ethyl acetate-hexane eluent.

Visualizations

experimental_workflow_bartoli cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_nitropyridine 2-Substituted-3-nitropyridine dissolve Dissolve nitropyridine in anhydrous THF under N2 start_nitropyridine->dissolve start_grignard Vinylmagnesium Bromide add_grignard Add Grignard reagent start_grignard->add_grignard cool Cool to -78 °C dissolve->cool cool->add_grignard warm_stir Warm to -20 °C and stir for 8h add_grignard->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layers extract->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product 7-Substituted-6-azaindole purify->product

Caption: Experimental workflow for the Bartoli synthesis of 6-azaindole.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in 6-Azaindole Synthesis cause1 Suboptimal Reaction Temperature start->cause1 cause2 Incorrect Reagent Stoichiometry start->cause2 cause3 Poor Quality Starting Materials start->cause3 cause4 Inappropriate Catalyst or Solvent start->cause4 solution1 Optimize temperature profile (e.g., microwave heating) cause1->solution1 solution2 Verify equivalents of all reactants cause2->solution2 solution3 Purify starting materials (distillation, recrystallization) cause3->solution3 solution4 Screen different catalysts and solvents cause4->solution4

Caption: Troubleshooting logic for low reaction yield in 6-azaindole synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boc and SEM Protecting Groups for Pyrrolopyridines

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules like pyrrolopyridines, a class of heteroc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules like pyrrolopyridines, a class of heterocycles with significant biological activity.[1] The choice between different protecting groups can significantly impact reaction yields, stability under various synthetic transformations, and the ease of deprotection. This guide provides an objective comparison of two commonly employed N-protecting groups for pyrrolopyridines: the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group, supported by experimental data and detailed protocols.

Introduction to Boc and SEM Protecting Groups

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its convenient removal under acidic conditions.[2][3] It is generally stable to basic and nucleophilic conditions, making it a valuable tool in multi-step synthesis.[2]

The SEM group is another important protecting group for nitrogen heterocycles.[4] It is known for its robustness under a variety of conditions, including those involving organometallic reagents and cross-coupling reactions.[5][6] Deprotection of the SEM group can be achieved under acidic conditions or with fluoride-based reagents.[6]

Comparative Data on Performance

The choice between Boc and SEM protection for pyrrolopyridines often depends on the specific reaction sequence planned. The SEM group has demonstrated superior stability in certain palladium-catalyzed cross-coupling reactions where the Boc group has been shown to be labile.[5]

Table 1: Comparison of Boc and SEM Protecting Groups in Suzuki-Miyaura Cross-Coupling Reactions

Protecting GroupSubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
SEM4-chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd2(dba)3K2CO31,4-dioxane:waterNot specified[1]
SEM4-chloro-7-SEM-7H-pyrrolo[2,3-d]pyrimidineArylboronic acidsPd(dppf)2Cl2Not specifiedEtOH/H2ONot specified[7]
BocN-Boc-pyrrolopyridazinoneBiaryl boronic acidsPd catalystNot specifiedNot specifiedSignificant decomposition[5]
SEMSEM-pyrrolopyridazinoneBiaryl boronic acidsPd catalystNot specifiedNot specifiedExcellent yields[5]

Table 2: Comparison of Deprotection Conditions and Yields

Protecting GroupSubstrateDeprotection Reagent(s)SolventYield (%)Reference
BocBoc-protected pyrrolopyrimidineTFADCMGood yields[8]
BocBoc-protected amineHClWater or organic solventHigh yields[9]
SEMSEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine1. TFA 2. NaHCO31. CH2Cl2 2. THF/waterGood yields[1][8]
SEMSEM-protected imidazoleTFA (>200 equiv.)Not specified20%[6]
SEMSEM-protected thymidine dinucleosideSnCl4CH2Cl295-98%[10]

Experimental Protocols

Protection of Pyrrolopyridine with Boc Anhydride

General Procedure: To a solution of the pyrrolopyridine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate ((Boc)2O) and a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[11][12] The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.[11]

Example Protocol: To a solution of a pyrrolopyridine (1.0 mmol) in DCM (10 mL) is added (Boc)2O (1.2 mmol) and DMAP (0.1 mmol). The mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

Deprotection of Boc-Protected Pyrrolopyridine

General Procedure: The Boc group is readily cleaved under acidic conditions.[2][3] A solution of the Boc-protected pyrrolopyridine in a solvent like DCM or 1,4-dioxane is treated with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][13] The reaction is usually complete within a short period at room temperature.

Example Protocol: The N-Boc protected pyrrolopyridine (1.0 mmol) is dissolved in a 1:1 mixture of DCM and TFA (10 mL). The solution is stirred at room temperature for 30-60 minutes. The solvent is then removed in vacuo, and the residue is co-evaporated with a suitable solvent (e.g., toluene) to remove excess acid. The resulting salt can be neutralized with a base such as saturated aqueous sodium bicarbonate to yield the free amine.

Protection of Pyrrolopyridine with SEM Chloride

General Procedure: The pyrrolopyridine is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like N,N-dimethylformamide (DMF) or THF at 0 °C.[1][14] 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is then added, and the reaction is allowed to warm to room temperature.[1][14]

Example Protocol: To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in dry DMF (5 mL) at 0 °C is added a solution of the pyrrolopyridine (1.0 mmol) in dry DMF (5 mL) dropwise.[1][14] The mixture is stirred at 0 °C for 30 minutes, after which SEM-Cl (1.2 mmol) is added dropwise.[1][14] The reaction is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel chromatography.[1]

Deprotection of SEM-Protected Pyrrolopyridine

Method 1: Acidic Cleavage: The SEM group can be removed under acidic conditions, often requiring a two-step procedure.[1][8]

Example Protocol: The SEM-protected pyrrolopyridine (1.0 mmol) is dissolved in DCM (10 mL), and TFA (2 mL) is added.[8] The mixture is stirred at room temperature or heated to 50 °C for several hours.[1][8] After removal of the solvent in vacuo, the residue is dissolved in THF, and a saturated aqueous solution of NaHCO3 is added.[1][8] The mixture is stirred overnight, and the product is then extracted with an organic solvent.[1][8]

Method 2: Fluoride-Mediated Cleavage: Fluoride ions can also be used to cleave the SEM group.[6]

Example Protocol: To a solution of the SEM-protected pyrrolopyridine (1.0 mmol) in THF (10 mL) is added a solution of tetrabutylammonium fluoride (TBAF) (1.2 mL, 1 M in THF). The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent.

Visualization of Workflows and Comparisons

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Boc_Protection_Deprotection Pyrrolopyridine Pyrrolopyridine Boc_Protected N-Boc-Pyrrolopyridine Pyrrolopyridine->Boc_Protected (Boc)2O, Base (e.g., DMAP) DCM, rt Deprotected Pyrrolopyridine Boc_Protected->Deprotected Acid (e.g., TFA) DCM, rt

Caption: Workflow for Boc protection and deprotection of pyrrolopyridines.

SEM_Protection_Deprotection Pyrrolopyridine Pyrrolopyridine SEM_Protected N-SEM-Pyrrolopyridine Pyrrolopyridine->SEM_Protected 1. NaH, DMF, 0 °C 2. SEM-Cl, rt Deprotected Pyrrolopyridine SEM_Protected->Deprotected 1. TFA, DCM 2. NaHCO3 (aq)

Caption: Workflow for SEM protection and deprotection of pyrrolopyridines.

Boc_vs_SEM_Comparison cluster_boc Boc Group cluster_sem SEM Group Boc_Stability Stability Stable to bases, nucleophiles,\nhydrogenolysis Stable to bases, nucleophiles, hydrogenolysis Boc_Cleavage Cleavage Acidic conditions (TFA, HCl) Acidic conditions (TFA, HCl) Boc_Advantages Advantages Readily available reagent\nEasy, high-yielding protection\nMild deprotection Readily available reagent Easy, high-yielding protection Mild deprotection Boc_Disadvantages Disadvantages Labile in strong acid\nCan be unstable in some\nPd-catalyzed reactions Labile in strong acid Can be unstable in some Pd-catalyzed reactions SEM_Stability Stability Stable to bases, organometallics,\nPd-catalyzed cross-coupling Stable to bases, organometallics, Pd-catalyzed cross-coupling SEM_Cleavage Cleavage Acidic conditions (TFA)\nFluoride sources (TBAF) Acidic conditions (TFA) Fluoride sources (TBAF) SEM_Advantages Advantages Robust in many reactions\nOrthogonal to some acid-labile groups Robust in many reactions Orthogonal to some acid-labile groups SEM_Disadvantages Disadvantages Harsher protection conditions (NaH)\nDeprotection can be sluggish\nor low-yielding Harsher protection conditions (NaH) Deprotection can be sluggish or low-yielding

Caption: Logical comparison of Boc and SEM protecting groups.

Conclusion

Both Boc and SEM are valuable protecting groups for the synthesis of pyrrolopyridine derivatives. The choice between them should be guided by the planned synthetic route. The Boc group offers the advantage of mild and straightforward protection and deprotection protocols, making it a good first choice for many applications. However, for synthetic steps involving harsh conditions, particularly certain palladium-catalyzed cross-coupling reactions where the Boc group may be unstable, the more robust SEM group is a superior alternative.[5] Researchers must carefully consider the stability of each protecting group under their specific reaction conditions to ensure the successful synthesis of their target pyrrolopyridine compounds.

References

Comparative

A Comparative Guide to Alternative Protecting Groups for the 1H-pyrrolo[2,3-c]pyridine Nitrogen

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The modulation of the pyrrole nitrogen is a critical step in the synthesis of many 7-azaindole derivatives, necessitating the use of protecting groups. This guide provides an objective comparison of common and alternative protecting groups for the 7-azaindole nitrogen, supported by experimental data to aid in the selection of the most appropriate group for a given synthetic strategy.

Comparison of Protecting Groups

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. Below is a summary of commonly employed protecting groups for the 1H-pyrrolo[2,3-c]pyridine nitrogen, with a comparison of their protection and deprotection methods, and reported yields.

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Key Characteristics & Stability
Tosyl (Ts) TsCl, NaH, DMFGood to ExcellentCs2CO3, MeOH/THF, rt~95%Electron-withdrawing, stable to acidic conditions and many organometallic reagents. Can be challenging to remove under mild conditions.
Benzenesulfonyl PhSO2Cl, BaseGood to ExcellentBasic conditions (e.g., NaOH)Moderate to GoodSimilar to tosyl, electron-withdrawing. Removal often requires basic hydrolysis.
tert-Butoxycarbonyl (Boc) Boc2O, DMAP, MeCNGoodTFA, DCM, 0 °C to rtGood to ExcellentAcid-labile, stable to basic and hydrogenolysis conditions. Can be bulky.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEMCl, NaH, DMF~92%TBAF, THF or TFA, DCM~70-90%Stable to a wide range of conditions including strong bases and nucleophiles. Can be removed with fluoride sources or strong acid. Also acts as an activating group for nucleophilic aromatic substitution.[1]

Experimental Protocols

Detailed methodologies for the protection and deprotection of the 1H-pyrrolo[2,3-c]pyridine nitrogen with selected protecting groups are provided below.

Tosyl (Ts) Group

Protection: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Tosyl chloride (1.1 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-tosylated product.

Deprotection: Removal of the Tosyl Group using Cesium Carbonate

  • N-Tosyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) at room temperature.

  • Cesium carbonate (3.0 eq) is added to the solution.

  • The resulting mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC or LC-MS. For 7-azaindoles, the reaction is typically complete within 0.5-2 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the mixture is stirred for 10 minutes.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to yield the deprotected 1H-pyrrolo[2,3-c]pyridine.

tert-Butoxycarbonyl (Boc) Group

Protection: Synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in acetonitrile (MeCN) is added di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to give the N-Boc protected 7-azaindole.

Deprotection: Removal of the Boc Group using Trifluoroacetic Acid

  • The N-Boc protected 1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0 °C.

  • Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected 1H-pyrrolo[2,3-c]pyridine.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection: Synthesis of 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-c]pyridine

  • To a stirred suspension of sodium hydride (1.2 eq, 60% in oil) in anhydrous DMF at 0 °C is added a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF.

  • The mixture is stirred at 0 °C for 30 minutes.

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched with water, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the N-SEM protected 7-azaindole.

Deprotection: Removal of the SEM Group using Tetrabutylammonium Fluoride (TBAF)

  • To a solution of the N-SEM protected 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added a 1 M solution of TBAF in THF (1.5 eq).

  • The reaction mixture is heated at reflux and monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature and partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to afford the deprotected 1H-pyrrolo[2,3-c]pyridine.

Experimental Workflow Visualization

The general workflow for the protection and deprotection of the 1H-pyrrolo[2,3-c]pyridine nitrogen is illustrated below. This diagram outlines the key steps from the unprotected core to the protected intermediate and back to the deprotected form, which is a common sequence in multi-step organic synthesis.

G cluster_protection Protection cluster_deprotection Deprotection start 1H-pyrrolo[2,3-c]pyridine reagents_p Protecting Group Reagent (e.g., TsCl, Boc2O, SEMCl) + Base (e.g., NaH, DMAP) start->reagents_p Protection Reaction protected N-Protected 1H-pyrrolo[2,3-c]pyridine reagents_p->protected reagents_dp Deprotection Reagent (e.g., Cs2CO3, TFA, TBAF) protected->reagents_dp Deprotection Reaction deprotected 1H-pyrrolo[2,3-c]pyridine reagents_dp->deprotected

Caption: General workflow for the protection and deprotection of the 1H-pyrrolo[2,3-c]pyridine nitrogen.

References

Validation

Biological activity comparison of substituted 1H-pyrrolo[2,3-c]pyridine analogs

A Comparative Guide to the Biological Activity of Substituted 1H-Pyrrolo[2,3-c]pyridine Analogs and Isomers This guide provides a comparative analysis of the biological activities of various substituted 1H-pyrrolo[2,3-c]...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Substituted 1H-Pyrrolo[2,3-c]pyridine Analogs and Isomers

This guide provides a comparative analysis of the biological activities of various substituted 1H-pyrrolo[2,3-c]pyridine analogs and its isomers, such as 1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine. The data and experimental protocols presented are collated from recent studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this heterocyclic scaffold.

Comparative Biological Activity Data

The following table summarizes the in vitro biological activities of representative substituted pyrrolopyridine analogs against various molecular targets and cancer cell lines. The data highlights the influence of different substitution patterns on potency and selectivity.

Compound IDScaffoldTarget/Cell LineBiological Activity (IC₅₀)Reference
Compound 10t 1H-Pyrrolo[3,2-c]pyridineHeLa (cervical cancer)0.12 µM[1][2][3]
SGC-7901 (gastric cancer)0.15 µM[2][3]
MCF-7 (breast cancer)0.21 µM[2][3]
Compound 23e 1H-Pyrrolo[2,3-c]pyridineLysine-specific demethylase 1 (LSD1)< 10 nM (enzymatic)[4]
MV4-11 (acute myeloid leukemia)< 50 nM (antiproliferative)[4]
Compound 4h 1H-Pyrrolo[2,3-b]pyridineFGFR1 Kinase7 nM[5][6]
FGFR2 Kinase9 nM[5][6]
FGFR3 Kinase25 nM[5][6]
Compound 1r 1H-Pyrrolo[3,2-c]pyridineFMS Kinase30 nM[7]
Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78 µM[7]
Compound 22 1H-Pyrrolo[2,3-b]pyridineCDK8 Kinase48.6 nM[8][9]
Compound 11h 1H-Pyrrolo[2,3-b]pyridinePhosphodiesterase 4B (PDE4B)0.14 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is based on the methodology used to evaluate the anticancer activities of 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations with the culture medium. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (0.1% DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against specific kinases, such as FGFR or CDK8.[5][6][8]

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and a suitable kinase buffer.

  • Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound, serially diluted in DMSO, is pre-incubated with the kinase in the reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The reaction is allowed to proceed at room temperature or 30°C for a specified time.

  • Detection: The amount of product formed (phosphorylated substrate) or the remaining ATP is quantified. Common detection methods include ADP-Glo™ Kinase Assay, LanthaScreen™, or HTRF®.

  • Data Analysis: The kinase activity is measured, and the percent inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the inhibition data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key signaling pathway targeted by pyrrolopyridine analogs and a typical experimental workflow for their evaluation.

FGFR_Signaling_Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Inhibitor 1H-Pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors.

Experimental_Workflow Synthesis Synthesis of Pyrrolopyridine Analogs Screening In Vitro Biological Screening (e.g., Kinase Assays, MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Efficacy and Toxicology Studies Lead_Opt->In_Vivo Candidate Drug Candidate Selection In_Vivo->Candidate

Caption: Drug discovery workflow for pyrrolopyridine analogs.

References

Comparative

Spectroscopic Analysis for Regioselectivity Confirmation in Pyrrolopyridine Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The regioselective synthesis of pyrrolopyridines, also known as azaindoles, is a critical aspect of medicinal chemistry due to the differential biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of pyrrolopyridines, also known as azaindoles, is a critical aspect of medicinal chemistry due to the differential biological activities of the various regioisomers. The unambiguous determination of the resulting isomer is therefore paramount. This guide provides an objective comparison of spectroscopic methods used to confirm regioselectivity in pyrrolopyridine synthesis, supported by experimental data and detailed protocols.

Introduction to Pyrrolopyridine Regioisomers

Pyrrolopyridines are bicyclic heteroaromatic compounds consisting of a pyrrole ring fused to a pyridine ring. Depending on the position of the nitrogen atom in the six-membered ring and the fusion pattern, several regioisomers are possible. The four most common isomers are 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. The synthesis of a specific regioisomer can be challenging, and spectroscopic analysis is essential to confirm the outcome of the reaction.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for the four primary pyrrolopyridine regioisomers. These data are essential for distinguishing between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the regioselectivity of pyrrolopyridine synthesis. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the aromatic rings are highly sensitive to the position of the nitrogen atom in the pyridine ring.

Table 1: Comparative ¹H NMR Spectroscopic Data of Pyrrolopyridine Isomers

Position4-Azaindole (DMSO-d₆, 400 MHz)5-Azaindole (CDCl₃, 400 MHz)6-Azaindole (CDCl₃, 400 MHz)7-Azaindole (DMSO-d₆, 500 MHz)
H-1 (NH) 11.97 (br s)8.82 (br s)8.17 (br s)11.64 (br s)
H-2 7.38 (t, J=2.9 Hz)7.04 (s)7.74 (dd, J=7.7, 1.4 Hz)7.51 (dd, J=3.2, 2.5 Hz)
H-3 6.54 (dd, J=2.9, 1.8 Hz)7.04 (s)6.64 (dd, J=7.7, 4.8 Hz)6.49 (dd, J=3.2, 1.8 Hz)
H-4 7.90 (d, J=4.8 Hz)8.82 (s)7.11-6.99 (m)8.15 (dd, J=4.7, 1.5 Hz)
H-5 7.05 (dd, J=4.8, 1.5 Hz)8.17 (d, J=4.3 Hz)8.17 (dd, J=4.7, 1.3 Hz)7.08 (dd, J=7.8, 4.7 Hz)
H-6 -7.38 (d, J=4.3 Hz)--
H-7 8.17 (d, J=1.5 Hz)-7.63 (d, J=7.8 Hz)7.98 (dd, J=7.8, 1.5 Hz)

Table 2: Comparative ¹³C NMR Spectroscopic Data of Pyrrolopyridine Isomers

Position4-Azaindole (DMSO-d₆, 101 MHz)5-Azaindole (DMSO-d₆, 101 MHz)6-Azaindole (CDCl₃, 101 MHz)7-Azaindole (DMSO-d₆, 126 MHz)
C-2 125.4125.7120.1127.3
C-3 97.697.6106.5100.9
C-3a 140.4140.5139.8148.6
C-4 143.0143.0115.7142.9
C-5 106.6140.4146.5115.6
C-6 138.9125.4139.8128.3
C-7 140.4-120.1121.2
C-7a -128.1--

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized pyrrolopyridine. While regioisomers have the same molecular weight, their fragmentation patterns under electron impact (EI) ionization can differ, providing clues to their structure.

Table 3: Comparative Mass Spectrometry Data of Pyrrolopyridine Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Putative Assignments
4-Azaindole 11891 (loss of HCN), 64 (loss of C₂H₂)
5-Azaindole 11891 (loss of HCN), 64 (loss of C₂H₂)
6-Azaindole 11891 (loss of HCN), 64 (loss of C₂H₂)
7-Azaindole 11891 (loss of HCN), 64 (loss of C₂H₂)

Note: The primary fragmentation pathway for unsubstituted azaindoles often involves the loss of HCN from the pyrrole ring, leading to a common fragment at m/z 91. Therefore, distinguishing isomers solely based on the mass spectrum of the parent compound can be challenging. However, substituent effects can lead to more distinct fragmentation patterns.

X-ray Crystallography

X-ray crystallography provides the definitive structure of a molecule in the solid state. If a suitable single crystal of the synthesized pyrrolopyridine can be obtained, this technique offers unambiguous confirmation of its regiochemistry.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation

  • Weigh 5-10 mg of the pyrrolopyridine sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

b. ¹H NMR Data Acquisition (400 MHz Spectrometer)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-64, depending on sample concentration.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K.

c. ¹³C NMR Data Acquisition (100 MHz Spectrometer)

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024-4096, depending on sample concentration.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K.

d. 2D NMR (COSY and NOESY)

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to assign protons on the same ring system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (through-space interactions), which can be crucial for confirming the regiochemistry by observing NOEs between protons on the pyrrole and pyridine rings.

Mass Spectrometry (MS)

a. Sample Preparation

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • For Electron Impact (EI) MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

b. EI-MS Data Acquisition

  • Ionization Mode: Electron Impact (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

X-ray Crystallography

a. Crystal Growth

  • Dissolve the purified pyrrolopyridine in a minimal amount of a suitable solvent or solvent mixture.

  • Slowly evaporate the solvent at room temperature or use techniques like vapor diffusion or slow cooling to promote the growth of single crystals.

b. Data Collection

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

c. Structure Solution and Refinement

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualization of Workflows and Concepts

G General Synthesis of Pyrrolopyridine Regioisomers cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_products Potential Regioisomeric Products start1 Aminopyridine Isomer reaction e.g., Fischer Indole Synthesis, Bartoli Indole Synthesis, Transition-Metal Catalyzed Cyclization start1->reaction start2 Pyrrole Precursor start2->reaction p1 4-Azaindole reaction->p1 Regioselectivity depends on starting materials and reaction conditions p2 5-Azaindole reaction->p2 Regioselectivity depends on starting materials and reaction conditions p3 6-Azaindole reaction->p3 Regioselectivity depends on starting materials and reaction conditions p4 7-Azaindole reaction->p4 Regioselectivity depends on starting materials and reaction conditions

Caption: Synthetic pathways to pyrrolopyridine regioisomers.

G Spectroscopic Analysis Workflow for Regioselectivity Confirmation synthesis Pyrrolopyridine Synthesis purification Purification of Product Mixture synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, NOESY) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms xray X-ray Crystallography (if single crystal is obtained) purification->xray data_analysis Data Analysis and Comparison nmr->data_analysis ms->data_analysis xray->data_analysis confirmation Regioselectivity Confirmed data_analysis->confirmation G Logical Relationships in Spectroscopic Data Interpretation cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation nmr_data 1H & 13C Chemical Shifts & Coupling Constants connectivity Establish Connectivity of Pyrrole and Pyridine Rings nmr_data->connectivity cosy_data COSY Correlations cosy_data->connectivity noesy_data NOESY Cross-Peaks proximity Determine Spatial Proximity of Protons noesy_data->proximity ms_data Molecular Ion & Fragmentation Pattern mw_confirm Confirm Molecular Weight ms_data->mw_confirm xray_data 3D Molecular Structure structure_confirm Unambiguous Structure Determination xray_data->structure_confirm regio_confirm Final Regioselectivity Assignment connectivity->regio_confirm proximity->regio_confirm structure_confirm->regio_confirm

Validation

Comparative study of deprotection methods for Boc-protected azaindoles

For researchers and professionals in drug development, the selection of an appropriate deprotection strategy is critical to the successful synthesis of azaindole-based compounds. The tert-butoxycarbonyl (Boc) group is a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate deprotection strategy is critical to the successful synthesis of azaindole-based compounds. The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for the nitrogen atom of the azaindole core, prized for its stability in a variety of reaction conditions. However, its removal requires careful consideration, as the electron-deficient nature of the pyridine ring within the azaindole scaffold can render it susceptible to degradation under harsh conditions.

This guide provides a comparative analysis of common deprotection methods for Boc-protected azaindoles, supported by experimental data from peer-reviewed literature. We will examine acidic, basic, and neutral (thermal) conditions, offering detailed protocols and a summary of their performance to aid in methodology selection.

Overview of Deprotection Strategies

The choice of deprotection method is highly dependent on the stability of the azaindole substrate and the presence of other functional groups. While standard acidic conditions are often the first choice for Boc removal, they can prove problematic for sensitive azaindole derivatives.

Deprotection_Methods Start Boc-Protected Azaindole Acid Acidic Conditions (TFA, HCl) Start->Acid Common Base Basic Conditions (NaOMe, Na2CO3) Start->Base Milder Neutral Neutral Conditions (Thermal) Start->Neutral Cleanest Product Deprotected Azaindole Acid->Product Base->Product Neutral->Product

Caption: Overview of major Boc deprotection pathways.

Comparative Performance of Deprotection Methods

The following table summarizes the performance of various deprotection methods on different Boc-protected azaindole substrates as reported in the literature. It is crucial to note that yields and outcomes are highly substrate-dependent.

MethodReagents/ConditionsSubstrateYield (%)Notes
Acidic
Trifluoroacetic Acid (TFA)TFA, Dichloromethane (DCM), Room Temp.Boc-(3-boryl)-7-azaindoleN/ALed to unidentifiable decomposition products, indicating instability of the substituted azaindole core under strong acidic conditions.[1]
Hydrochloric Acid (HCl)4M HCl in Dioxane, Room Temp.Boc-(3-boryl)-7-azaindoleN/AAlso resulted in decomposition, similar to TFA.[1]
4M HCl in Dioxane, Room Temp.General Boc-amines48-100A standard, effective method for robust substrates, but caution is advised for sensitive azaindoles.[2]
Basic
Sodium Methoxide (NaOMe)NaOMe, Methanol (MeOH), Room Temp.Boc-(3-boryl)-7-azaindole42Low and variable yields were observed for this sensitive substrate.[1]
Sodium Carbonate (Na₂CO₃)Na₂CO₃, 1,2-Dimethoxyethane (DME), RefluxBoc-7-nitro-indazole*100Reported as a mild and highly efficient method, providing quantitative yield in just 15 minutes for this substrate.[3]
Neutral/Thermal
Thermal DeprotectionHeat (e.g., 180-200 °C), Neat or in airBoc-(3-boryl)-7-azaindoleHighDescribed as a clean and economical method that avoids reagents, leaving the acid- and base-sensitive C-B bond intact.[1]

*Note: Indazole is a closely related heterocycle, and these results are often considered indicative for azaindoles.

Discussion of Methods and Potential Side Reactions

Acidic Deprotection (TFA, HCl)

Acid-catalyzed deprotection is the most common method for Boc removal. The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

Acidic_Deprotection cluster_mech Mechanism Boc-NR2 Boc-Protected Azaindole Protonated_Boc Protonated Carbamate Boc-NR2->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation H2N-R2 Deprotected Azaindole Carbamic_Acid->H2N-R2 - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

While often efficient, strong acids like TFA and HCl can cause decomposition of the azaindole ring, especially when electron-withdrawing groups or other acid-sensitive functionalities (like boronic esters) are present.[1] Another potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.

Basic Deprotection (NaOMe, Na₂CO₃)

Basic conditions offer a milder alternative for acid-sensitive substrates. The mechanism can vary but generally involves nucleophilic attack at the carbonyl carbon or deprotonation of the nitrogen atom, leading to the elimination of the Boc group. This method is particularly effective for heterocycles like azaindoles where the nitrogen lone pair is part of an aromatic system.[4]

The choice of base is critical. While strong bases like NaOMe can be effective, they may also lead to side reactions or lower yields with certain substrates.[1] Milder bases, such as sodium carbonate in a refluxing solvent, have been shown to be highly effective and selective, providing quantitative deprotection of a related nitro-indazole without affecting other functional groups.[3]

Neutral (Thermal) Deprotection

For highly sensitive substrates, thermal deprotection is an excellent reagent-free option. The process involves heating the Boc-protected azaindole, which leads to the clean elimination of isobutylene and carbon dioxide, releasing the free amine. This method was shown to be particularly effective for a borylated 7-azaindole that decomposed under both acidic and basic conditions.[1] The primary drawback is the requirement for high temperatures, which may not be suitable for all substrates.

Experimental Protocols

The following are representative experimental protocols adapted from the literature for the deprotection of Boc-azaindoles. Researchers should optimize conditions for their specific substrate.

Experimental_Workflow Start Dissolve Boc-Azaindole in Solvent Add_Reagent Add Deprotection Reagent (Acid, Base) or Apply Heat Start->Add_Reagent Monitor Monitor Reaction (TLC, LC-MS) Add_Reagent->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography, etc.) Workup->Purify End Isolated Product Purify->End

References

Comparative

The Strategic Advantage of Protection: A Comparative Guide to tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

In the intricate landscape of drug discovery and organic synthesis, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high efficiency and selectivity. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of drug discovery and organic synthesis, the strategic use of protecting groups is paramount for achieving desired chemical transformations with high efficiency and selectivity. This guide provides a comprehensive comparison between the use of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate and its unprotected counterpart, 1H-pyrrolo[2,3-c]pyridine (also known as 7-azaindole). We will delve into the chemical rationale for employing the tert-butyloxycarbonyl (Boc) protecting group, supported by experimental data and detailed protocols, to illustrate its advantages in directing reactivity and enhancing synthetic outcomes.

The Challenge of Unprotected 1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, its unprotected form presents significant challenges in chemical synthesis due to the presence of two reactive sites: the pyrrole nitrogen (N-1) and the electron-rich pyrrole ring, particularly the C-3 position.

The pyrrole nitrogen is nucleophilic and acidic, making it susceptible to reaction with electrophiles and bases. This can lead to a mixture of N-functionalized and C-functionalized products, reducing the yield of the desired compound and complicating purification processes. For instance, in acylation reactions, direct treatment of 1H-pyrrolo[2,3-c]pyridine with an acylating agent can result in a mixture of N-acylated and C3-acylated products.[1]

The Boc Protecting Group: A Gateway to Regiocontrol

The introduction of the Boc group at the N-1 position of the pyrrole ring effectively "masks" its reactivity, thereby directing subsequent chemical modifications to the carbon framework of the molecule. This strategic protection offers several key advantages:

  • Enhanced Regioselectivity: By blocking the nucleophilic pyrrole nitrogen, the Boc group ensures that electrophilic substitution and metal-catalyzed cross-coupling reactions occur specifically on the carbon atoms of the pyrrole or pyridine rings.

  • Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of the scaffold in organic solvents, facilitating reaction setup and purification.

  • Prevention of Side Reactions: The Boc group prevents undesired side reactions such as deprotonation of the N-H bond by strong bases used in reactions like lithiation, which would otherwise lead to a complex mixture of products.

  • Facile Removal: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), regenerating the N-H bond of the pyrrole ring without affecting other sensitive functional groups in the molecule.

The following logical workflow illustrates the strategic application of the Boc protecting group in the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines.

G cluster_0 Synthetic Strategy start 1H-pyrrolo[2,3-c]pyridine (Unprotected Scaffold) boc_protection Boc Protection start->boc_protection protected_scaffold tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate boc_protection->protected_scaffold functionalization Regioselective Functionalization (e.g., Halogenation, Lithiation, Coupling) protected_scaffold->functionalization functionalized_protected Functionalized Protected Scaffold functionalization->functionalized_protected deprotection Boc Deprotection functionalized_protected->deprotection final_product Functionalized 1H-pyrrolo[2,3-c]pyridine deprotection->final_product

Synthetic workflow for functionalization.

Quantitative Comparison: Protected vs. Unprotected Scaffolds

The advantages of using tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate are evident in the improved yields and cleaner reaction profiles of various chemical transformations. The following table summarizes the expected outcomes for key reactions based on established principles of pyrrole and indole chemistry.

Reaction TypeUnprotected 1H-pyrrolo[2,3-c]pyridinetert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylateAdvantage of Protection
Acylation Mixture of N- and C3-acylated products; lower yield of desired C3-isomer.[1]Selective C3-acylation in high yield.High regioselectivity, improved yield, simplified purification.
Halogenation Potential for N-halogenation and over-halogenation.Clean and selective C3-halogenation.Controlled and predictable functionalization.
Lithiation/Alkylation Deprotonation at N-1 leading to a mixture of products.Directed lithiation at C2 or C3 followed by selective alkylation.Enables specific C-H functionalization.
Suzuki Coupling Lower yields due to potential catalyst inhibition by the free N-H and competitive N-arylation.Higher yields and cleaner conversion to C-arylated products.Improved catalytic efficiency and product yield.

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

Protocol 1: Boc Protection of 1H-pyrrolo[2,3-c]pyridine

This protocol describes the straightforward and high-yielding synthesis of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

Materials:

  • 1H-pyrrolo[2,3-c]pyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF, add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Boc-Protected Halogenated Scaffold

This protocol, adapted from the synthesis of related heteroaryl compounds, illustrates the utility of the Boc-protected scaffold in a common C-C bond-forming reaction.[2]

Materials:

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

  • Arylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed DME/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.

G cluster_1 Suzuki-Miyaura Coupling Workflow reactants Boc-Protected Bromo-Scaffold + Arylboronic Acid catalyst_addition Add Pd Catalyst & Base reactants->catalyst_addition heating Heat under Inert Atmosphere catalyst_addition->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Suzuki-Miyaura reaction workflow.

Conclusion

The use of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate offers significant advantages over the unprotected scaffold in organic synthesis. The Boc protecting group serves as a reliable tool for directing reactivity, preventing unwanted side reactions, and ultimately improving the efficiency and predictability of synthetic routes towards complex molecules. For researchers and drug development professionals, the strategic implementation of this protecting group is a key step in the successful and timely synthesis of novel 7-azaindole-based compounds.

References

Validation

Assessing the Purity of Synthesized Pyrrolopyridine Derivatives: A Comparative Guide to HPLC and Alternative Methods

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized pyrrolopyridine derivatives is a critical step in ensuring the reliability of experimental data and the safety...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized pyrrolopyridine derivatives is a critical step in ensuring the reliability of experimental data and the safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, but a comprehensive purity assessment often benefits from orthogonal methods. This guide provides a detailed comparison of HPLC with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data from studies on pyrrolopyridine and structurally related N-heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is widely adopted for the purity analysis of non-volatile and thermally labile compounds like many pyrrolopyridine derivatives. Its versatility, high resolution, and sensitivity make it a robust method for routine quality control.

A typical Reverse-Phase HPLC (RP-HPLC) method provides excellent separation of the main compound from its impurities. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification, a calibration curve using a reference standard of known purity is constructed.

Strengths:

  • High resolution and sensitivity.

  • Suitable for a wide range of non-volatile and thermally unstable compounds.

  • Well-established and widely available technique.

Limitations:

  • Requires a reference standard for accurate quantification.

  • May not be suitable for highly volatile impurities.

  • Analysis times can be longer compared to newer techniques.

Alternative Analytical Techniques: An Orthogonal Approach

To ensure a comprehensive purity profile, employing analytical methods with different separation and detection principles is highly recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For certain pyrrolopyridine derivatives or potential impurities that are thermally stable and volatile, GC-MS offers high specificity and sensitivity. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

Strengths:

  • Excellent for volatile and semi-volatile impurities, such as residual solvents.[1]

  • High specificity and sensitivity, especially with mass spectrometric detection.[2][3]

  • Provides structural information for impurity identification.[2]

Limitations:

  • Not suitable for non-volatile or thermally labile compounds.[4]

  • Derivatization may be required for some analytes, adding complexity to the sample preparation.[5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a "greener" and often faster alternative to HPLC, particularly for chiral separations.[6] Using supercritical carbon dioxide as the main mobile phase, SFC significantly reduces organic solvent consumption.[7][8] It offers unique selectivity and is compatible with both chiral and achiral stationary phases.

Strengths:

  • Faster analysis times compared to HPLC.[6][9]

  • Reduced consumption of organic solvents, making it more environmentally friendly.[7][8]

  • Offers complementary selectivity to HPLC.[10]

  • Well-suited for both chiral and achiral separations.[7][8]

Limitations:

  • Higher initial instrument cost compared to HPLC.

  • Method development can be more complex.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][11] By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate purity value can be obtained.[12][13] Furthermore, the NMR spectrum provides unambiguous structural confirmation of the main component and allows for the identification and quantification of impurities.[14]

Strengths:

  • Provides an absolute measure of purity.[11]

  • Does not require a reference standard of the analyte.[4]

  • Offers structural information for both the main compound and impurities.[14]

  • Non-destructive technique, allowing for sample recovery.[4]

Limitations:

  • Lower sensitivity compared to chromatographic techniques.[11]

  • Requires a larger sample amount (in the milligram range).[4]

  • Potential for signal overlap in complex mixtures.

Comparative Data

The following table summarizes the performance characteristics of each technique for the purity analysis of N-heterocyclic compounds, based on published data for pyrrolopyridine derivatives and analogous structures.

FeatureHPLC-UVGC-MSSFC-UV/MSqNMR
Principle Separation based on polarity, UV absorbance detection.Separation based on volatility and polarity, mass-to-charge ratio detection.[15]Separation using a supercritical fluid mobile phase, UV or MS detection.[6]Intrinsic quantitative response of nuclei in a magnetic field.[16]
Quantitation Relative (requires a reference standard).[11]Relative (requires a reference standard).Relative (requires a reference standard).Absolute (can determine purity without a specific analyte reference standard).[11]
Selectivity Good for separating closely related structures and isomers.High selectivity based on mass fragmentation patterns.[2]Often provides unique selectivity compared to HPLC.[10]Excellent for structural elucidation and identification of impurities.[14]
Sensitivity High (typically ppm levels).[17]Very high (can detect trace level impurities, ppb levels).[3]High (comparable to HPLC).Moderate (typically requires mg of sample).[4]
Analysis Time 15-30 minutes per sample.10-25 minutes per sample.3-10 minutes per sample.[9]Longer, especially for high accuracy, due to long relaxation delays.
Sample Type Non-volatile, thermally labile compounds.Volatile, thermally stable compounds.[4]Chiral and achiral compounds, faster than HPLC.Soluble compounds.
Sample Consumption Low (micrograms).Low (micrograms).Low (micrograms).Higher (milligrams).[4]
Destructive Yes.Yes.Yes.No, the sample can be recovered.[4]

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible results. The following are representative protocols for the analysis of pyrrolopyridine and related N-heterocyclic compounds.

RP-HPLC Method for a Pyridine Derivative[18]
  • Instrument: Agilent HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

GC-MS Method for Volatile Impurities
  • Instrument: GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Chiral SFC Method for Pyrrolidone Derivatives
  • Instrument: SFC system with a UV detector.

  • Column: Chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol).

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the modifier to a concentration of 1 mg/mL.

qNMR Method for Absolute Purity Determination[12][13]
  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized pyrrolopyridine derivative.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Workflow and Decision Making

The selection of an appropriate analytical method or combination of methods depends on the specific goals of the analysis. The following workflow illustrates a typical decision-making process for purity assessment.

Purity_Assessment_Workflow cluster_0 Purity Assessment of Synthesized Pyrrolopyridine Derivative cluster_1 Further Investigation start Synthesized Pyrrolopyridine Derivative hplc Routine Purity Check (HPLC) start->hplc decision1 Purity > 95% and No Major Impurities? hplc->decision1 pass Proceed to Further Studies decision1->pass Yes orthogonal_methods Orthogonal Purity Confirmation decision1->orthogonal_methods No qnmr Absolute Purity (qNMR) orthogonal_methods->qnmr gcms Volatile Impurities (GC-MS) orthogonal_methods->gcms sfc Chiral Purity (SFC) orthogonal_methods->sfc final_report Comprehensive Purity Report qnmr->final_report gcms->final_report sfc->final_report

Caption: Workflow for purity assessment of pyrrolopyridine derivatives.

This decision tree highlights a logical progression from a routine HPLC screen to the use of more specialized, orthogonal techniques when further investigation is warranted.

Conclusion

While HPLC remains the workhorse for purity assessment of synthesized pyrrolopyridine derivatives, a multi-faceted approach employing orthogonal techniques provides a more complete and reliable characterization. GC-MS is invaluable for identifying volatile impurities, SFC offers a fast and green alternative, especially for chiral compounds, and qNMR stands out for its ability to provide an absolute purity value without a specific reference standard. For comprehensive quality control in a drug development setting, combining the high-throughput screening capabilities of HPLC with the absolute quantification of qNMR and the specific impurity profiling of GC-MS and SFC constitutes a robust strategy for ensuring the purity and quality of novel pyrrolopyridine derivatives.

References

Comparative

A Comparative Guide to the Synthesis of 6-Azaindoles: Established Methods vs. New Frontiers

For Researchers, Scientists, and Drug Development Professionals The 6-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. As the deman...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. As the demand for novel 6-azaindole derivatives continues to grow, so does the need for efficient and versatile synthetic strategies. This guide provides an objective comparison of established synthetic routes to 6-azaindoles with emerging, innovative methods, supported by experimental data to inform synthetic planning.

Quantitative Performance Comparison

The selection of a synthetic route is a critical decision in any chemical research and development program, balancing factors such as yield, step economy, substrate scope, and reaction conditions. The following table summarizes key quantitative data for established and new methods for the synthesis of 6-azaindoles.

Method ClassificationSynthetic MethodKey Reagents/CatalystsReaction ConditionsYield (%)Notes
Established Bartoli SynthesisVinyl Grignard reagents-78 °C to -20 °C, 8 h20-35[1]A classical method for constructing the indole nucleus from nitro-aromatics.
Established Fischer Indole SynthesisAcid catalyst (e.g., H₂SO₄)Reflux, 2 hGood to very good[2][3][4][5]Particularly effective for pyridylhydrazines with electron-donating groups.
Established Leimgruber-BatchoDMF-DMA, reducing agent (e.g., Raney Ni, H₂)High temperature, prolonged reaction timesModerate to good[6][7]A versatile two-step process starting from o-nitrotoluenes.
New Electrophilic [4+1] CyclizationTrifluoroacetic anhydride (TFAA)0 °C to rt, 48 hUp to 82[8][9]A one-pot, scalable, and metal-free approach.
New Intramolecular Diels-Alder (IMDAO)N/A (thermal)HeatGoodProvides direct access to the 6-azaindole core.[10][11][12]
New Pd-catalyzed Cascade C-N/Heck ReactionPd₂(dba)₃, XPhos, t-BuONa110 °C, 24 hVaries with substrateA versatile method for synthesizing substituted azaindoles.[13][14][15]
New Pd-catalyzed Sonogashira/C-N CouplingPd catalystVariesUp to 80[16][17]A sequential, site-selective approach for functionalized 6-azaindoles.

Logical Workflow of Synthetic Strategies

The diagrams below illustrate the conceptual workflows for a representative established and a new synthetic route to the 6-azaindole core.

established_route cluster_start Starting Material cluster_reagents Key Reagents cluster_product Product start Substituted 3-Nitropyridine product 6-Azaindole Derivative start->product Bartoli Synthesis reagents Vinyl Grignard Reagent

A representative established synthetic pathway to 6-azaindoles.

new_route cluster_start Starting Material cluster_reagents Key Reagents cluster_product Product start 3-Amino-4-methylpyridine Derivative product Substituted 6-Azaindole start->product [4+1] Cyclization reagents Electrophilic C1 Source (e.g., TFAA)

References

Safety & Regulatory Compliance

Safety

Proper Disposal of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, a heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate and to use appropriate personal protective equipment (PPE). While specific toxicity data for this compound may be limited, related pyridine and carboxylate derivatives are known to be irritants and potentially toxic.[1][2]

A. Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before handling the compound. The following table summarizes the recommended protective gear.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of vapors.[1]

B. Spill Response

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Collect the absorbed material into a designated, sealed container for disposal.

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[1]

II. Step-by-Step Disposal Protocol

The disposal of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][3] Never pour this chemical down the drain or dispose of it with regular trash.[3]

1. Waste Identification and Segregation:

  • All waste containing tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]

2. Waste Collection and Labeling:

  • Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

  • The label should clearly identify the contents as "Hazardous Waste: tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate" and include the associated hazards (e.g., Irritant, Toxic).[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • The storage area should be away from sources of ignition and incompatible materials.[3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2][4]

The following diagram outlines the decision-making workflow for the proper disposal of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

G Disposal Workflow for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate cluster_0 On-Site Handling cluster_1 Final Disposal start Waste Generated (tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Avoid Incompatibles) ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Disposal Company store->contact_ehs transport Arrange for Pickup and Transport contact_ehs->transport dispose Final Disposal at Approved Facility (e.g., Incineration) transport->dispose

Caption: Disposal workflow for tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

III. Regulatory Compliance

It is the responsibility of the researcher and their institution to ensure that all disposal activities comply with the regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States and equivalent bodies in other regions. Proper documentation and record-keeping of hazardous waste disposal are mandatory.

References

Handling

Personal protective equipment for handling tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. The following procedures are base...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate. The following procedures are based on best practices for handling heterocyclic compounds with unknown toxicological properties, drawing parallels from safety data sheets of structurally similar molecules.

Hazard Assessment:

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsPurpose
Eye/Face Protection Safety Goggles or Face ShieldANSI Z87.1-compliant, with side shieldsProtects eyes from splashes and airborne particles.[1][3]
Hand Protection Nitrile GlovesThickness >0.11 mm, disposablePrevents skin contact. Inspect before use and change regularly or if contaminated.[3]
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and clothing from contamination.[3]
Respiratory Protection NIOSH-approved RespiratorRequired if generating dust or aerosols, or if working outside a fume hoodPrevents inhalation of airborne particles.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety.

  • Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as specified in the table above.

  • Handling:

    • All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

    • When weighing the solid, do so carefully to avoid generating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible substances such as strong oxidizing agents.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed hazardous waste container.

  • Unused Compound: Dispose of the unused compound and its solutions as hazardous chemical waste. Do not pour down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_assess Hazard Assessment prep_ppe Don PPE prep_assess->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal_solid Solid Waste cleanup_waste->disposal_solid disposal_liquid Liquid Waste cleanup_waste->disposal_liquid disposal_sharps Sharps cleanup_waste->disposal_sharps cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Reactant of Route 2
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